molecular formula C9H6BrNO B2792934 6-Bromoquinolin-4-Ol CAS No. 1116339-53-7; 145369-94-4

6-Bromoquinolin-4-Ol

Cat. No.: B2792934
CAS No.: 1116339-53-7; 145369-94-4
M. Wt: 224.057
InChI Key: XKLBNOHKHRAXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinolin-4-Ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoquinolin-4-Ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinolin-4-Ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBNOHKHRAXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932579
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-94-4
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight and formula of 6-Bromoquinolin-4-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Process Chemistry, and Therapeutic Utility

Executive Summary & Chemical Identity

6-Bromoquinolin-4-ol is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib/GSK2126458) and various antimicrobial agents. Its utility stems from the orthogonal reactivity of its functional groups: the C-4 hydroxyl group (amenable to chlorination/substitution) and the C-6 bromine atom (a handle for palladium-catalyzed cross-coupling).

Table 1: Physicochemical Profile

ParameterDataNotes
IUPAC Name 6-Bromoquinolin-4-olOften referred to as 6-bromo-4-hydroxyquinoline
Alternative Name 6-Bromoquinolin-4(1H)-oneReflects the dominant keto-tautomer in solution
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol Average mass
Exact Mass 222.9633 (⁷⁹Br)224.9612 (⁸¹Br)Exhibits characteristic 1:1 isotopic ratio in MS
CAS Number 145369-94-4 (Enol)332366-57-1 (Keto)Vendors often use these interchangeably, though they refer to specific tautomers.
Physical State Off-white to tan solidHigh melting point (>250°C) due to intermolecular H-bonding
Structural Dynamics: The Tautomerism Factor

Expertise Insight: A common pitfall in the characterization of 4-hydroxyquinolines is the misinterpretation of their solution-state structure. While nomenclature suggests an alcohol (-ol), the molecule exists predominantly as the 4-quinolone (keto) tautomer in polar solvents (DMSO, MeOH) and the solid state.

This equilibrium is governed by the aromaticity of the pyridone ring versus the pyridine ring. In the keto form, the hydrogen is located on the nitrogen (N-1), creating a dipole that significantly increases solubility in polar media compared to the enol form.

Visualization 1: Tautomeric Equilibrium The following diagram illustrates the proton transfer mechanism defining this equilibrium.

Tautomerism cluster_0 cluster_1 Keto Keto Form (6-Bromoquinolin-4(1H)-one) Polar, High MP Enol Enol Form (6-Bromoquinolin-4-ol) Aromatic Pyridine Ring Keto->Enol  Proton Transfer  

Figure 1: The tautomeric shift between the N-H quinolone (left) and O-H quinoline (right).

Synthetic Pathways & Process Chemistry

While the classical Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (EMME) is the historical standard, modern process chemistry favors the Meldrum's Acid protocol . This route avoids the isolation of ester intermediates and typically proceeds with higher atom economy and yield.

Protocol: The Meldrum's Acid Route

Mechanism:

  • Condensation: 4-Bromoaniline reacts with the Meldrum's acid-orthoformate adduct.[1]

  • Cyclization: High-temperature thermolysis induces ketene formation, followed by electrocyclic ring closure and decarboxylation.

Step-by-Step Methodology:

  • Pre-activation: Charge a reactor with Meldrum's acid (1.0 eq) and triethyl orthoformate (1.2 eq). Reflux for 2 hours to generate the methoxymethylene intermediate.

  • Condensation: Cool to 50°C. Add 4-bromoaniline (1.0 eq) portion-wise. A solid precipitate (enamine intermediate) will form.

  • Isolation 1: Filter the solid, wash with ethanol, and dry. This is the intermediate: 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2][3]

  • Thermal Cyclization (Critical Step):

    • Pre-heat Diphenyl ether (Dowtherm A) to 250°C.

    • Why: The cyclization has a high activation energy barrier. Adding the solid intermediate slowly to the hot solvent prevents accumulation of unreacted material and controls the rapid evolution of CO₂ and acetone.

    • Maintain temperature for 15–30 minutes until gas evolution ceases.

  • Work-up: Cool the mixture to ~50°C. Add hexane or petroleum ether to precipitate the product (the quinolone is insoluble in non-polar hydrocarbons). Filter and wash with acetone to remove residual diphenyl ether.

Visualization 2: Synthetic Workflow

Synthesis Start Start: 4-Bromoaniline Intermed Intermediate Formation (Enamine Adduct) Start->Intermed Reagent Reagents: Meldrum's Acid + Triethyl Orthoformate Reagent->Intermed QC1 QC Check: TLC/NMR for Enamine Intermed->QC1 Cyclization Thermal Cyclization (250°C in Ph2O) -CO2, -Acetone QC1->Cyclization Pass Workup Precipitation with Hexane Filtration Cyclization->Workup Product Final Product: 6-Bromoquinolin-4-ol Workup->Product

Figure 2: Process flow for the synthesis of 6-Bromoquinolin-4-ol via the Meldrum's acid pathway.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized material, compare analytical data against these standards.

1. Proton NMR (¹H NMR, DMSO-d₆): The spectrum should reveal specific signals for the quinolone core.

  • δ 11.8–12.0 ppm (br s, 1H): N-H proton (confirms keto tautomer).

  • δ 8.15 ppm (d, J=2.4 Hz, 1H): H-5 (proton ortho to Bromine, deshielded by ring current).

  • δ 7.95 ppm (dd, 1H): H-7.

  • δ 7.51 ppm (d, 1H): H-8.

  • δ 6.00 ppm (d, J=7.2 Hz, 1H): H-3 (characteristic upfield doublet of the quinolone alkenes).

2. Mass Spectrometry (LC-MS):

  • M+ peak: 224.0[4][5]

  • M+2 peak: 226.0

  • Validation Rule: The presence of a 1:1 doublet ratio (intensity of M ≈ M+2) is the definitive signature of a mono-brominated compound, caused by the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Medicinal Chemistry Utility

6-Bromoquinolin-4-ol is rarely the final API; it is a high-value scaffold.

  • C-4 Functionalization: Treatment with POCl₃ converts the 4-hydroxy group to a 4-chloro group. This activates the position for SNAr reactions with amines, a key step in synthesizing kinase inhibitors like GSK2126458 (Omipalisib) , a potent PI3K/mTOR inhibitor.

  • C-6 Diversification: The bromine atom remains intact during C-4 manipulation, allowing for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, expanding the SAR (Structure-Activity Relationship) library.

References
  • Wang, W., et al. (2016). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. Retrieved from [Link]

  • Liu, K., et al. (2010).[2] "Synthesis of Antitumor Candidate GSK2126458." Chemical Industry Times, 24, 40-43.[2]

  • Biotage Application Note AN56. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12403680, 6-Bromoquinolin-4(1H)-one." Retrieved from [Link]

  • Sobrio, F., et al. (2012). "Synthesis of Quinolin-4-ones: Methods and Applications." Molecules, 17. (General reference for Gould-Jacobs mechanism).

Sources

Navigating the Solubility Landscape of 6-Bromo-4-Hydroxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the intrinsic property of solubility stands as a formidable gatekeeper to a molecule's therapeutic potential. A candidate compound, regardless of its in vitro potency, is of little clinical value if it cannot be effectively dissolved and absorbed to reach its site of action. It is this fundamental principle that elevates the study of solubility from a mere physicochemical characterization to a cornerstone of preclinical and formulation science. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 6-bromo-4-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of public-domain quantitative solubility data for this specific molecule, this document serves as both a theoretical treatise and a practical manual, empowering researchers to generate and interpret this critical dataset.

Unveiling 6-Bromo-4-Hydroxyquinoline: A Physicochemical Perspective

6-Bromo-4-hydroxyquinoline belongs to the quinoline class of heterocyclic aromatic organic compounds, which are prevalent scaffolds in numerous biologically active molecules.[1] To understand its solubility, we must first dissect its molecular structure and infer its physicochemical properties, drawing parallels with its parent compound, 4-hydroxyquinoline.

1.1. Structural Features and Their Implications for Solubility

The 6-bromo-4-hydroxyquinoline molecule possesses several key features that dictate its interactions with various solvents:

  • Aromatic Quinoline Core: This large, rigid, and predominantly nonpolar ring system contributes to poor aqueous solubility.

  • 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar, protic solvents. It also introduces the possibility of tautomerism, existing in equilibrium with its 4-quinolone form.

  • 6-Bromo Substituent: The presence of a bromine atom, a halogen, increases the molecule's molecular weight and polarizability. Halogenated compounds can exhibit altered solubility profiles compared to their non-halogenated analogs.[2] The electron-withdrawing nature of bromine can also influence the pKa of the molecule.

  • Nitrogen Atom: The nitrogen in the quinoline ring is a weak base and can be protonated in acidic conditions, which would dramatically increase aqueous solubility.

1.2. Predicted Physicochemical Properties

In the absence of direct experimental data for 6-bromo-4-hydroxyquinoline, we can extrapolate from the known properties of 4-hydroxyquinoline and consider the influence of the bromo-substituent.

Property4-Hydroxyquinoline (Parent Compound)Predicted Impact of 6-Bromo GroupRationale
pKa 2.23, 11.28 (at 20°C)Likely to have slightly lower pKa valuesThe electron-withdrawing nature of bromine will increase the acidity of the hydroxyl group and decrease the basicity of the ring nitrogen.
logP 0.6Expected to be higherThe addition of a lipophilic bromine atom will increase the compound's hydrophobicity.
Aqueous Solubility 4.8 g/L (15°C)Expected to be lowerThe increased molecular weight and lipophilicity from the bromine atom will likely decrease solubility in water.
Melting Point 200-202 °C283 °C (for 6-bromo-4-hydroxyquinoline)The higher melting point suggests stronger crystal lattice energy, which generally correlates with lower solubility.

Note: The pKa and logP values for 6-bromo-4-hydroxyquinoline can be more accurately estimated using computational software. Several platforms are available for this purpose, including ACD/pKa and ALOGPS.[3][4]

Theoretical Frameworks for Predicting Solubility

Before embarking on experimental work, theoretical models can provide valuable initial estimates of a compound's solubility in a range of solvents. Among the most practical and widely used is the Hansen Solubility Parameters (HSP) approach.

2.1. The Power of Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, this method is based on the principle that "like dissolves like."[5] Every molecule, whether a solute or a solvent, is assigned three parameters:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space."[5] The closer the coordinates of a solute and a solvent are in this space, the more likely the solute is to dissolve.

2.2. Estimating Hansen Solubility Parameters for 6-Bromo-4-Hydroxyquinoline

In the absence of experimentally determined HSP values for 6-bromo-4-hydroxyquinoline, the group contribution method is a powerful predictive tool.[6] This method involves dissecting the molecule into its constituent functional groups and summing their individual contributions to the overall HSP.

Workflow for Estimating HSP of 6-Bromo-4-Hydroxyquinoline:

A Identify Functional Groups in 6-Bromo-4-Hydroxyquinoline B Find Group Contribution Values for δD, δP, and δH A->B Consult Published Tables or Software C Sum the Contributions of Each Group B->C D Calculate the Final HSP Values (δD, δP, δH) for the Molecule C->D

Caption: Workflow for estimating Hansen Solubility Parameters using the group contribution method.

2.3. Utilizing HSP for Solvent Screening

Once the HSP of 6-bromo-4-hydroxyquinoline are estimated, they can be used to screen for suitable organic solvents. A list of common organic solvents and their HSP values is provided in the table below. The "Hansen distance" (Ra) between the solute and a solvent can be calculated to quantify their similarity. A smaller Ra indicates a higher likelihood of good solubility.

Table of Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are useful, experimentally determined solubility data is the gold standard in drug development. The choice of method depends on the required throughput and the nature of the solubility being measured.

3.1. Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium. This value is independent of time. The shake-flask method is the classic approach for determining thermodynamic solubility.[7][8]

  • Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer. Kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as an amorphous solid, which is generally more soluble than the crystalline form.[7][9]

For formulation development, thermodynamic solubility is the more relevant parameter.

3.2. The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a robust and reliable technique for determining the thermodynamic solubility of a compound.[9]

Experimental Protocol for the Shake-Flask Method:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-bromo-4-hydroxyquinoline to a known volume of the desired organic solvent in a sealed vial or flask.[10] The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or magnetic stirrer can be used.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is a critical step, and filtration is highly recommended. Use a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE for most organic solvents).[11]

  • Quantification of Dissolved Solute:

    • Dilute the filtered supernatant to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of 6-bromo-4-hydroxyquinoline in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and accurate method.[12][13] UV-Vis spectroscopy can also be used directly if the compound has a suitable chromophore and there are no interfering substances.

Workflow for the Shake-Flask Method:

A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-48 hours) A->B Agitation C Separate Solid and Liquid Phases (Filtration) B->C D Quantify Solute Concentration (e.g., HPLC, UV-Vis) C->D E Calculate Solubility D->E

Caption: Experimental workflow for the shake-flask solubility determination method.

3.3. Potentiometric Titration: A Powerful Tool for Ionizable Compounds

For ionizable compounds like 6-bromo-4-hydroxyquinoline, potentiometric titration can be a valuable technique to determine both pKa and solubility. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The data can be used to calculate the intrinsic solubility of the non-ionized form and how solubility changes with pH.

Data Interpretation and Application in Drug Development

The solubility data, once generated, must be interpreted in the context of the intended application.

4.1. Building a Solubility Profile

It is recommended to determine the solubility of 6-bromo-4-hydroxyquinoline in a range of organic solvents with varying polarities. This will provide a comprehensive solubility profile.

Example Solubility Data Table (Hypothetical)

SolventPolarity IndexSolubility (mg/mL) at 25°C
Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.15.8
Acetone5.112.3
Ethanol5.225.7
Methanol6.631.5
DMSO7.2> 100
DMF6.4> 100

4.2. Implications for Formulation and Preclinical Studies

  • High solubility in solvents like DMSO and DMF is advantageous for preparing stock solutions for in vitro assays.

  • Moderate solubility in alcohols like ethanol and methanol may be useful for certain formulation approaches.

  • Low solubility in nonpolar solvents like hexane is expected and confirms the importance of polar interactions for solvation.

  • The solubility data will be critical for selecting appropriate vehicles for in vivo studies to ensure adequate drug exposure.

Conclusion: A Data-Driven Approach to a Fundamental Property

The solubility of 6-bromo-4-hydroxyquinoline in organic solvents is a critical parameter that profoundly influences its developability as a therapeutic agent. While a comprehensive public database of its solubility is currently lacking, this guide provides the theoretical foundation and practical experimental protocols for researchers to generate this vital information. By combining predictive methods like Hansen Solubility Parameters with the gold-standard shake-flask method, scientists can build a robust solubility profile. This data-driven approach will enable informed decisions in solvent selection for chemical reactions, purification, in vitro screening, and the rational design of formulation strategies, ultimately paving the way for the successful advancement of promising compounds from the laboratory to the clinic.

References

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.
  • de Campos, V. E. B., de Souza, J., de Campos, C. E. M., & Varotti, F. P. J. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Wikipedia contributors. (2023, December 27). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • Biorelevant. (n.d.). Biorelevant solubility filters provide accurate results. Retrieved from [Link]

  • Al-Aani, H. M., & Al-Rekabi, F. M. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. International Journal of Pharmaceutical Quality Assurance, 9(4), 435-439.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Keshavarzi, B., & Ayatollahi, S. (2019). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 58(4), 1649–1661.
  • Chemistry LibreTexts. (2023, October 30). 13.2: Saturated Solutions and Solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. Z. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(2), 10-17.
  • Ritter, C., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-9.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Lee, J. S., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Study. ACS Omega, 6(4), 2849–2858.
  • PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • AlchemistJosh. (2018). How do you create an accurate saturated solution? [Online forum post]. Reddit. Retrieved from [Link]

  • Merck Millipore. (n.d.). Filters in Dissolution Testing: Evaluation and Selection. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 103(5), 1297-1306.
  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2023). Processes, 11(9), 2736.
  • Zhang, Y., et al. (2010). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Drug development and industrial pharmacy, 36(10), 1206-1212.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541.
  • The Organic Chemistry Tutor. (2021, June 22). Unsaturated, Saturated, and Supersaturated Solutions [Video]. YouTube. [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Tetko, I. V., et al. (2005). ALOGPS 2.1--a tool for the prediction of log P and aqueous solubility.
  • D'Souza, A. A., & DeLuca, P. P. (2016). Filters in Dissolution Testing: Evaluation and Selection. Dissolution Technologies, 23(4), 6-13.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Quora. (2016, November 24). How to prepare a saturated solution. Retrieved from [Link]

  • Merck Millipore. (n.d.). Filtration Methods for Dissolution Testing. Retrieved from [Link]

  • Reddit. (2022). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(24), 5434-5439.
  • Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. (2023). Processes, 11(9), 2736.
  • King of the Curve. (2023, October 9). Solubility-Based Separation Methods: Extraction, Filtration, and Recrystallization [Video]. YouTube. [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2024). ACS Omega, 9(5), 6065-6076.
  • The Journal of Organic Chemistry Ahead of Print. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

pKa values and acidity of 6-Bromoquinolin-4-Ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 6-Bromoquinolin-4-ol

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] For heterocyclic compounds like 6-Bromoquinolin-4-ol, a scaffold of significant interest in medicinal chemistry, a precise understanding of its acidic and basic properties is paramount for rational drug design. This technical guide provides a comprehensive analysis of the acidity of 6-Bromoquinolin-4-ol, navigating the complexities of its tautomeric equilibrium and amphiprotic nature. We delve into the electronic factors governing its pKa values, present available computational data, and offer detailed, field-proven experimental protocols for accurate pKa determination using potentiometric and spectrophotometric methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the characterization of this important chemical entity.

Introduction to 6-Bromoquinolin-4-ol: A Privileged Scaffold

6-Bromoquinolin-4-ol, also known by its tautomeric name 6-Bromoquinolin-4(1H)-one, is a heterocyclic compound built upon the quinoline framework.[2][3] The quinolinone core is a "privileged structure" in drug discovery, appearing in a wide array of biologically active molecules.[4][5][6] Understanding the physicochemical properties of its derivatives is therefore of critical importance.

The acid dissociation constant, pKa, governs the degree of ionization of a molecule at a given pH. This, in turn, profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including aqueous solubility, membrane permeability, and interaction with protein targets.[1] An accurate pKa value is not merely a data point; it is a critical tool for predicting a compound's behavior in a biological system.

Table 1: Physicochemical Properties of 6-Bromoquinolin-4-ol

PropertyValueSource(s)
CAS Number 145369-94-4 / 332366-57-1[2][7]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
Appearance White to light yellow solid[3][8]
Melting Point 282-284 °C[3][8]

The Intrinsic Acidity of 6-Bromoquinolin-4-ol

To comprehend the acidity of 6-Bromoquinolin-4-ol, one must first appreciate its structural and electronic nuances, specifically its tautomerism and the electronic influence of its substituents.

The Critical Role of Tautomerism

6-Bromoquinolin-4-ol exists as a mixture of two rapidly interconverting isomers, or tautomers: the enol form (6-bromoquinolin-4-ol) and the keto form (6-bromoquinolin-4(1H)-one). For the parent 4-hydroxyquinoline, studies have shown that the keto tautomer is the predominant form in the crystal state and in polar solutions like water and DMSO.[9] This equilibrium is fundamental, as it dictates which proton is the most acidic—the hydroxyl proton in the enol form or the N-H proton in the more stable keto form.

Amphiprotic Nature: A Dual Identity

The quinoline scaffold contains two primary ionizable sites:

  • The Pyridinic Nitrogen (Basic): The lone pair of electrons on the heterocyclic nitrogen atom can accept a proton, making it a Brønsted-Lowry base. The pKa of its conjugate acid (pKaH) typically falls in the low pH range.

  • The Acidic Proton (N-H/O-H): The proton on the oxygen (enol form) or, more relevantly, the nitrogen (keto form) can be donated, making the molecule a Brønsted-Lowry acid.

This dual character makes the molecule amphiprotic, capable of acting as both an acid and a base depending on the pH of the environment.

Factors Influencing Acidity: An ARIO Perspective

The acidity of a specific proton is determined by the stability of the conjugate base formed upon its removal. We can analyze this using the ARIO framework (Atom, Resonance, Induction, Orbitals).[10]

  • Atom: The acidic proton is attached to either an oxygen or a nitrogen atom. While oxygen is typically more electronegative, the predominance of the keto tautomer makes the N-H bond the primary site of acidic dissociation.

  • Resonance: Upon deprotonation of the N-H proton in the quinolinone form, the resulting negative charge is highly stabilized. It is delocalized across the electronegative oxygen atom and throughout the aromatic ring system, a significant stabilizing effect that increases acidity.

  • Inductive Effect: This is a key factor for this specific derivative. Bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect).[11] Located at the C6 position, it pulls electron density away from the ring system. This withdrawal of electron density helps to stabilize the negative charge of the conjugate base, making the N-H proton more acidic (i.e., lowering its pKa) compared to the unsubstituted quinolin-4-one.

pKa Values of 6-Bromoquinolin-4-ol: A Data-Centric View

Table 2: Predicted pKa Values for 6-Bromoquinolin-4-ol

Predicted pKaLikely AssignmentSource
1.39 ± 0.50Conjugate acid of the quinoline nitrogen (pKaH)[3][8]
3.83 ± 0.40Acidic N-H proton of the quinolinone tautomer[2]

The predicted values suggest two distinct ionization events. The lower pKa (around 1.39) likely corresponds to the deprotonation of the conjugate acid (the protonated quinoline nitrogen), reflecting its basicity. The higher pKa (around 3.83) is attributable to the dissociation of the acidic N-H proton from the quinolinone ring, reflecting its acidity. The significant acidity (low pKa) of this N-H proton is a direct consequence of the resonance and inductive stabilization discussed previously.

Experimental Determination of pKa: Protocols and Rationale

Given the limitations of predicted data, experimental determination is the gold standard. The low aqueous solubility and presence of a strong UV chromophore make potentiometric titration in a co-solvent and UV-Vis spectrophotometry the methods of choice.[12][13]

Experimental Workflow Overview

G cluster_prep 1. Sample & Reagent Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis prep_sample Prepare Stock Solution (e.g., 10 mM in DMSO) potentiometry Potentiometric Titration (Measure pH vs. Titrant Volume) prep_sample->potentiometry Aliquot spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance vs. pH) prep_sample->spectrophotometry Aliquot prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) prep_titrant->potentiometry prep_buffers Prepare Buffer Series (pH 2-12, constant ionic strength) prep_buffers->spectrophotometry plot_pot Plot Titration Curve (1st/2nd Derivative) potentiometry->plot_pot plot_spec Plot Absorbance vs. pH (Sigmoidal Fit) spectrophotometry->plot_spec calc_pka Calculate pKa (Inflection Point) plot_pot->calc_pka plot_spec->calc_pka

Caption: General workflow for experimental pKa determination.

Protocol 1: Potentiometric Titration in a Co-Solvent System

Expertise & Causality: Potentiometric titration directly measures changes in pH upon the addition of a titrant, allowing for a straightforward application of the Henderson-Hasselbalch equation.[14] Due to the low aqueous solubility of many organic molecules like 6-Bromoquinolin-4-ol, performing the titration in a mixed co-solvent system (e.g., methanol-water or DMSO-water) is necessary to maintain the analyte in solution throughout the experiment.[12] This ensures that the measured pH changes reflect ionization, not precipitation.

Methodology:

  • System Calibration: Calibrate a high-quality pH electrode using standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 ± 0.5 °C).

  • Analyte Preparation: Accurately weigh and dissolve 6-Bromoquinolin-4-ol in a minimal amount of a suitable organic solvent (e.g., DMSO). Dilute with deionized, CO₂-free water to a final concentration of approximately 1 mM in a desired co-solvent ratio (e.g., 50:50 DMSO:water).

  • Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Sparge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[14]

  • Titration: Add standardized 0.1 M NaOH (or HCl, depending on the pKa being targeted) in small, precise aliquots using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For greater accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrant, maintaining a constant temperature, and running a blank titration of the co-solvent system to correct for any background effects.

Protocol 2: UV-Vis Spectrophotometric Analysis

Expertise & Causality: This method is ideal for compounds possessing a chromophore near the site of ionization, as the UV-Vis absorbance spectrum will change predictably with pH.[15] According to the Beer-Lambert law, the total absorbance of a solution is the sum of the absorbances of the individual species.[13][16] By measuring the absorbance across a range of pH values, we can determine the pH at which the acidic and basic forms are present in equal concentrations, which, by definition, is the pKa.

Methodology:

  • Wavelength Selection: Prepare two solutions of 6-Bromoquinolin-4-ol at a constant concentration (e.g., 50 µM) in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) buffers. Scan the full UV-Vis spectrum (e.g., 230-500 nm) for both solutions to identify the wavelengths of maximum difference in absorbance between the ionized and unionized forms.

  • Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M KCl) across a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[15]

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of a concentrated stock solution of 6-Bromoquinolin-4-ol (e.g., 10 mM in DMSO) to ensure the final organic solvent concentration is low and constant (e.g., <2% v/v).[15] Prepare corresponding blank buffers.

  • Data Acquisition: Using a 96-well plate reader or a standard spectrophotometer, record the absorbance of each sample at the pre-determined analytical wavelength(s) after subtracting the absorbance of the corresponding blank buffer.[15][17]

  • Data Analysis: Plot the measured absorbance against the pH of the buffer. The resulting data should form a sigmoidal curve. Fit the curve using a suitable equation (e.g., the Boltzmann equation) to determine the inflection point. The pH at the inflection point is the pKa.

Self-Validation: The observation of a sharp isosbestic point—a wavelength where the absorbance remains constant regardless of pH—provides strong evidence of a clean equilibrium between two species and validates the integrity of the measurement.[18]

Conclusion

6-Bromoquinolin-4-ol is an amphiprotic molecule whose acidity is significantly influenced by the electron-withdrawing nature of the bromine substituent and the inherent resonance stability of its quinolinone tautomer. While computational methods provide valuable initial estimates of its pKa values (pKaH ≈ 1.4 and pKa ≈ 3.8), these must be confirmed through rigorous experimentation. The detailed protocols for potentiometric and spectrophotometric analysis provided herein offer robust, self-validating frameworks for obtaining accurate, publication-quality pKa data. A precise understanding of this fundamental property is an indispensable step in the rational development of 6-Bromoquinolin-4-ol derivatives as potential therapeutic agents.

References

  • Vertex AI Search result citing ChemicalBook, "6-Bromoquinolin-4(1H)-one CAS#: 332366-57-1".
  • Vertex AI Search result citing a research report on the determination of pKa values by potentiometric titration.
  • Manikandan, K., et al. "Recent Advancements in Spectrophotometric pKa Determinations: A Review". Indian Journal of Pharmaceutical Education and Research.
  • Truman ChemLab, "Spectrophotometric Determination Of The Pka Of Bromothymol Blue".
  • Ossowsky, D., et al. "Determination of the pKa values of some biologically active and inactive hydroxyquinones". Journal of the Brazilian Chemical Society.
  • Lopes, J. F., et al. "An Accurate Approach for Computational pKa Determination of Phenolic Compounds". National Institutes of Health.
  • Vertex AI Search result citing ResearchGate, "A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water".
  • Vertex AI Search result citing ChemicalBook, "6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4".
  • De Bel, E., et al. "Development of Methods for the Determination of pKa Values". PMC.
  • Vertex AI Search result citing ChemicalBook, "6-Bromoquinolin-4(1H)-one | 332366-57-1".
  • Vertex AI Search result citing BLD Pharm, "332366-57-1|6-Bromoquinolin-4(1H)-one".
  • Vertex AI Search result citing BLD Pharm, "145369-94-4|6-Bromoquinolin-4-ol".
  • Vertex AI Search result citing ZaiQi Bio-Tech, "6-Bromoquinolin-4-ol| CAS No:145369-94-4".
  • Fuguet, E., et al. "Influence of pH and pKa values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media". PubMed.
  • Słoczyńska, K., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". PMC - PubMed Central.
  • Güngör, O., et al. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". DergiPark.
  • Vertex AI Search result citing ResearchGate, "Recent Advancements in Spectrophotometric pKa Determinations: A Review".
  • Ruiz-Caro, J., et al. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates". PMC.
  • Chemistry Steps, "pKa and Acid Strength - What Factors Affect the Acidity".
  • Vertex AI Search result citing ResearchGate, "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review".
  • Odinity, "Determining the pKa of Bromothymol Blue by spectrophotometry".
  • Master Organic Chemistry, "5 Key Factors That Influence Acidity In Organic Chemistry".
  • Nasiri, H. R., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolon". ResearchGate.
  • Hussein, M., et al. "Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease". Scientific Research Publishing.
  • Volgyi, G., et al. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa". European Journal of Chemistry.
  • Vertex AI Search result citing ACS Publications, "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates".
  • Klicic, J. J., et al. "Absolute p K a Determinations for Substituted Phenols". ResearchGate.
  • Chemagination, "How to measure pKa by UV-vis spectrophotometry".
  • Vertex AI Search result citing ChemUniverse, "6-BROMOQUINOLIN-4(1H)-ONE [P93386]".
  • Chemistry LibreTexts, "8.3: pKa Values".
  • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline". ResearchGate.
  • Rahayu, D., et al. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re". UI Scholars Hub.
  • Problems in Chemistry, "Factors affecting pKa". YouTube.
  • Vertex AI Search result citing Benchchem, "Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Structurally Related Analogs".
  • Smole, M., et al. "Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics". PMC - NIH.
  • Vertex AI Search result citing AA Blocks, "332366-57-1 | MFCD07644510 | 6-Bromoquinolin-4(1H)-one".
  • Lv, Q., et al. "ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water.". ResearchGate.

Sources

Part 1: Executive Intelligence & Structural Context

[1][3]

6-Bromoquinolin-4-ol (also designated as 6-bromo-4-hydroxyquinoline) is not merely a catalog reagent; it is a high-value heterocyclic scaffold critical to the synthesis of PI3K/mTOR inhibitors, most notably Omipalisib (GSK2126458) .[1]

As a Senior Application Scientist, it is imperative to clarify the compound's structural duality. While often labeled as an "ol" (alcohol), this compound exists in a tautomeric equilibrium favoring the 4(1H)-quinolone form in the solid state and polar solvents.[1] This structural reality dictates its high melting point and poor solubility in non-polar organic solvents, necessitating specific handling protocols distinct from standard lipophilic intermediates.[1][3]

Physicochemical Profile[1][4][5][6][7][8][9][10]
PropertySpecificationOperational Implication
CAS Number 145369-94-4 Use for strict inventory verification.
Molecular Formula C₉H₆BrNOMW: 224.05 g/mol .[1][3][4][5][6]
Appearance White to light-yellow powderDiscoloration indicates oxidation; reject if brown.[1][3]
Melting Point 280–283 °C (lit.)[1][3][5]High thermal stability; requires high-boiling solvents (e.g., Diphenyl ether) for melt reactions.[1][3]
Solubility DMSO, DMF, Hot Acetic AcidInsoluble in water and diethyl ether.[1][3] Use DMSO for stock solutions.[1][3]
pKa ~3.83 (Predicted)Amphoteric nature; soluble in strong acid or base.[1][3]

Part 2: Risk Assessment & GHS Compliance Architecture

This compound is classified as a Category 4 Acute Toxin and a specific target organ irritant.[1][3] The primary risk vector in a research setting is inhalation of fine dust during weighing and dermal absorption during reaction workup.[1][3]

GHS Hazard Classification[1][3][12]
Hazard ClassCodeStatementSeverity
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3]Warning
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3][7][8][9]Warning
Eye Damage/Irritation H319 Causes serious eye irritation.[1][3][7][8]Warning
STOT - Single Exposure H335 May cause respiratory irritation.[1][3][8]Warning
Visualizing the Hazard Response Logic

The following diagram illustrates the logical flow of hazard identification to immediate response, designed to be printed and posted near the weighing station.

GHS_Response_LogicHazardHAZARD SOURCE6-Bromoquinolin-4-olInhalationInhalation (Dust)Hazard->InhalationSkinDermal ContactHazard->SkinEyeOcular ContactHazard->EyeRespDistressResp. Irritation(H335)Inhalation->RespDistressDermBurnDermatitis(H315)Skin->DermBurnEyeDamageConjunctivitis(H319)Eye->EyeDamageVentilationP271: Fume Hood OnlyP261: Avoid DustRespDistress->VentilationWashP302+P352: Wash with SoapP362: Remove Contaminated ClothingDermBurn->WashRinseP305+P351: Rinse 15minRemove ContactsEyeDamage->Rinse

Figure 1: Hazard-Response Logic Flow.[1][8] Identifies specific exposure vectors and links them to mandatory GHS Precautionary (P-Code) actions.

Part 3: Operational Handling Protocol (SOP)

Objective: Safe synthesis of 6-bromo-4-chloroquinoline using 6-bromoquinolin-4-ol as the precursor. Rationale: This reaction converts the hydroxyl/oxo group to a chloride using POCl₃, a standard transformation in medicinal chemistry to activate the 4-position for subsequent nucleophilic substitution (e.g., introducing aniline derivatives for kinase inhibition).[1]

Step 1: Pre-Operational Checks
  • PPE: Nitrile gloves (double-gloved recommended due to DMSO solubility), lab coat, safety goggles.[1]

  • Engineering Controls: All weighing MUST be performed inside a certified chemical fume hood.[1] The powder is electrostatic; use an antistatic gun if available.[1][3]

Step 2: Reaction Setup (POCl₃ Chlorination)
  • Reagent: 6-Bromoquinolin-4-ol (1.0 eq).[1]

  • Solvent/Reagent: Phosphorus oxychloride (POCl₃) (Excess, acts as solvent).[1][3]

  • Catalyst: DMF (Catalytic drops) – Critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction.[1]

Protocol:

  • Charge the reaction flask with 6-bromoquinolin-4-ol under inert atmosphere (N₂).

  • Add POCl₃ slowly.[1][3] Caution: Exothermic.

  • Heat to reflux (~105 °C). The suspension will clear as the starting material (quinolone form) converts to the soluble chloro-quinoline.[1]

  • Monitor by TLC/LCMS.[1][3] The starting material is polar; the product is non-polar.[1][3]

Step 3: Quenching & Isolation (The High-Risk Phase)[1]
  • Risk: Quenching excess POCl₃ generates massive HCl gas and heat.[1][3]

  • Procedure:

    • Cool reaction mixture to 0 °C.

    • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize with NH₄OH or NaHCO₃ to precipitate the free base.[1][3]

    • Filter the solid product.[1][3][10]

Step 4: Waste Disposal
  • Aqueous Waste: Contains phosphates and halides.[1][3] Adjust pH to 6–8 before disposal into "Aqueous Basic" waste.[1][3]

  • Solid Waste: Filter papers and contaminated gloves go to "Hazardous Solid Waste."[1][3]

Part 4: Emergency Response Architecture

In the event of containment breach, execute the following protocols immediately.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don a P95/N95 respirator if dust is airborne.[1][3]

  • Contain: Cover spill with a damp absorbent pad (to prevent dust generation).[1]

  • Clean: Sweep up carefully (do not dry sweep) and place in a sealed hazardous waste bag.[1] Clean surface with 1N NaOH followed by water.[1][3]

First Aid (Self-Validating)
  • Eye Contact: Immediate irrigation is the only validation.[1] If pain persists after 15 mins of rinsing, damage is likely—seek medical aid.[1][3]

  • Skin Contact: Wash with soap and water.[1][3][8] Do not use ethanol ; it may enhance transdermal absorption of the bromo-quinoline.[1]

Part 5: Synthetic Utility & References

Why this compound matters: 6-Bromoquinolin-4-ol is the gateway to 4,6-disubstituted quinolines.[1] The bromine at C6 allows for Suzuki-Miyaura coupling (aryl extension), while the hydroxyl at C4 (after conversion to Cl/I) allows for SNAr reactions.[1] This "orthogonal functionalization" strategy is central to the synthesis of GSK2126458 (Omipalisib).[1]

Workflow Visualization:

Synthesis_WorkflowStartStart: 6-Bromoquinolin-4-ol(Tautomeric Solid)ActivationActivation: POCl3 + cat. DMF(Formation of 4-Cl)Start->Activation Chlorination(Ref 1)CouplingFunctionalization: Suzuki Coupling(Pd-cat, Boronic Acid)Activation->Coupling C-C Bond FormationTargetTarget: GSK2126458 Analog(Kinase Inhibitor)Coupling->Target Final Deprotection

Figure 2: Synthetic utility pathway demonstrating the role of 6-Bromoquinolin-4-ol in drug discovery.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235650, 6-Bromo-4-hydroxyquinoline.[1] Retrieved from [Link][1]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.[1][11] Atlantis Press.[1][3] Retrieved from [Link]

Methodological & Application

Synthesis of 6-Bromoquinolin-4-ol from 4-Bromoaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 6-bromoquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinolines. This document offers in-depth technical insights, a step-by-step experimental protocol, and critical safety information to ensure a successful and safe synthesis.

Introduction: The Significance of the Quinolone Scaffold

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, the 4-quinolone core is a cornerstone of many therapeutic agents. The Gould-Jacobs reaction, first reported in 1939, provides a reliable pathway to this important class of compounds.[2] This application note will focus on the synthesis of 6-bromoquinolin-4-ol, a key intermediate for the elaboration into more complex molecules, starting from the readily available 4-bromoaniline.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4] Subsequent hydrolysis and decarboxylation steps can be employed if the malonate ester is used, though the use of Meldrum's acid can sometimes simplify the latter stages. The overall transformation is a powerful method for the construction of the quinoline ring system.

The reaction proceeds through the following key steps:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of a suitable three-carbon electrophile, such as diethyl (ethoxymethylidene)malonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate.[5]

  • Thermal Cyclization: This critical step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step necessitates the use of high-boiling point solvents like diphenyl ether.

  • Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable tautomeric form, the 4-hydroxyquinoline.

The following diagram illustrates the mechanistic pathway of the Gould-Jacobs reaction for the synthesis of 6-Bromoquinolin-4-ol.

Gould_Jacobs_Mechanism Reactants 4-Bromoaniline + Diethyl (ethoxymethylidene)malonate Intermediate1 Diethyl 2-(((4-bromophenyl)amino)methylene)malonate Reactants->Intermediate1 Condensation (-EtOH) Cyclization Thermal Cyclization (High Temperature) Intermediate1->Cyclization Cyclized_Intermediate Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Cyclized_Intermediate 6π Electrocyclization Final_Product 6-Bromoquinolin-4-ol Cyclized_Intermediate->Final_Product Hydrolysis & Decarboxylation (if necessary) Workflow cluster_part2 Part 2: Thermal Cyclization Start1 Dissolve 4-Bromoaniline in Ethanol Add_DEEM Add Diethyl (ethoxymethylidene)malonate Start1->Add_DEEM Reflux1 Reflux for 2 hours Add_DEEM->Reflux1 Cool1 Cool to Room Temperature Reflux1->Cool1 Evaporate Remove Ethanol (Rotary Evaporator) Cool1->Evaporate Intermediate Crude Intermediate Evaporate->Intermediate Add_Intermediate Slowly Add Crude Intermediate Intermediate->Add_Intermediate Preheat Preheat Diphenyl Ether to 250°C Preheat->Add_Intermediate React Maintain at 250-255°C for 30 min Add_Intermediate->React Cool2 Cool to 80-100°C React->Cool2 Precipitate Add Hexane to Precipitate Product Cool2->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Hexane Filter->Wash Purify Purification (Recrystallization/Chromatography) Wash->Purify Final_Product 6-Bromoquinolin-4-ol Purify->Final_Product

Sources

Technical Guide: 6-Bromoquinolin-4-Ol as the Strategic Pivot in GSK2126458 Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It focuses on the critical role of 6-Bromoquinolin-4-ol as the "linchpin" intermediate in the synthesis of GSK2126458 (Omipalisib) .

Executive Summary & Chemical Context

GSK2126458 (Omipalisib) is a highly potent, orally bioavailable inhibitor of PI3K (p110α/β/δ/γ) and mTOR (C1/C2). The molecule’s efficacy relies on its ability to bind simultaneously to the ATP-binding cleft of the kinase.

The quinoline core is the structural anchor of this drug. 6-Bromoquinolin-4-ol (CAS: 145369-94-4) serves as the critical divergent intermediate. Its unique substitution pattern allows for orthogonal functionalization:

  • C4-Position (Hydroxyl): Activated (via chlorination/iodination) to install the pyridazinyl moiety.

  • C6-Position (Bromine): Preserved as a "latent" handle for the final cross-coupling with the 2,4-difluorobenzenesulfonamide arm.

This guide details the optimized synthesis of 6-Bromoquinolin-4-ol and its conversion to the reactive 4-chloro/iodo species, emphasizing the "Meldrum’s Acid" route for superior regiocontrol compared to traditional Skraup or Conrad-Limpach syntheses.

Synthetic Pathway Visualization

The following diagram illustrates the critical flow from raw materials to the activated scaffold, highlighting the regioselective logic.

GSK_Synthesis_Flow Start 4-Bromoaniline Enamine Enamine Intermediate Start->Enamine Condensation (EtOH, Reflux) Meldrum Meldrum's Acid + Triethyl Orthoformate Meldrum->Enamine Cyclization Thermal Cyclization (200°C, Dowtherm A) Enamine->Cyclization Quin_OH 6-Bromoquinolin-4-ol (The Pivot) Cyclization->Quin_OH Ring Closure Activation Chlorination (POCl3) Quin_OH->Activation Quin_Cl 6-Bromo-4-chloroquinoline Activation->Quin_Cl SNAr Activation Iodination Finkelstein (NaI/AcCl) Quin_Cl->Iodination Quin_I 6-Bromo-4-iodoquinoline (Activated Scaffold) Iodination->Quin_I Halogen Exchange

Figure 1: Step-wise construction of the activated quinoline core. The transition from the hydroxyl 'Pivot' to the Iodo-species is crucial for downstream Suzuki couplings.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromoquinolin-4-ol (Meldrum’s Acid Route)

Rationale: This method is preferred over the Gould-Jacobs reaction for laboratory and pilot-plant scales due to milder initial conditions and higher purity profiles, avoiding the formation of isomeric impurities common in direct aniline cyclizations.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.2 eq)

  • Triethyl orthoformate (TEOF) (1.5 eq)[1]

  • Ethanol (Solvent A)[2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic) (Solvent B)

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a reactor with Meldrum’s acid and TEOF.[2] Heat to reflux (approx. 80-100°C) for 2 hours to generate the ethoxymethylene intermediate in situ.

    • Cool the mixture to 50°C.

    • Add 4-Bromoaniline dissolved in minimal Ethanol.

    • Reflux for 3–4 hours. A solid precipitate (the enamine) will form.

    • Cool to Room Temperature (RT), filter the solid, and wash with cold Ethanol. Checkpoint: The solid should be white to off-white.

  • Thermal Cyclization:

    • Pre-heat Dowtherm A to 200–210°C in a separate vessel. Critical: Temperature control is vital; <190°C results in incomplete cyclization.

    • Add the dried enamine solid portion-wise to the hot solvent. Vigorous gas evolution (CO2 + Acetone) will occur.

    • Maintain temperature at 210°C for 30–60 minutes.

    • Cool slowly to RT. Dilute with non-polar solvent (e.g., Hexanes or Petroleum Ether) to precipitate the product.

    • Filter and wash with Acetone to remove residual Dowtherm A.

Yield Expectation: 60–75% Appearance: Tan to light brown powder.

Protocol B: Activation via Chlorination (Synthesis of 6-Bromo-4-chloroquinoline)

Rationale: The C4-hydroxyl is a poor leaving group. Conversion to chloride creates a handle for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Reagents:

  • 6-Bromoquinolin-4-ol (1.0 eq)[3]

  • Phosphorus Oxychloride (POCl3) (5–10 vol)

  • DMF (Catalytic drops)[1]

Methodology:

  • Suspend 6-Bromoquinolin-4-ol in neat POCl3 under inert atmosphere (

    
    ).
    
  • Add catalytic DMF (activates the POCl3 via Vilsmeier-Haack type intermediate).

  • Heat to reflux (105–110°C) for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Quench (Exothermic): Distill off excess POCl3 under reduced pressure. Pour the resulting oil slowly into crushed ice/water with vigorous stirring.

  • Neutralize with saturated

    
     or 
    
    
    
    to pH 8–9.
  • Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2][4][5]
    

Yield Expectation: >90% Data Validation: 1H NMR should show the disappearance of the broad OH/NH signal and a downfield shift of the C2/C3 protons.

Protocol C: The "Finkelstein" Switch (Optional but Recommended)

Rationale: While the 4-chloro derivative can participate in Suzuki couplings, the 4-iodo derivative is significantly more reactive toward the boronic acid of the electron-deficient pyridazine ring found in GSK2126458.

Methodology:

  • Dissolve 6-Bromo-4-chloroquinoline in Acetonitrile.

  • Add Sodium Iodide (NaI, 5.0 eq) and Acetyl Chloride (1.0 eq) (generates anhydrous HI in situ).

  • Reflux for 12–24 hours.

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to remove iodine color.
    
  • Isolate the yellow solid.[1][2][6]

Analytical Specifications

Parameter6-Bromoquinolin-4-ol6-Bromo-4-chloroquinoline
Appearance Tan/Brown PowderOff-white/Yellow Solid
Melting Point >280°C (Dec)138–140°C
Mass Spec (ESI+) [M+H]+ = 224/226[M+H]+ = 242/244
Key 1H NMR Broad singlet >11ppm (OH/NH)C2-H doublet ~8.8 ppm
Solubility DMSO, hot DMFDCM, EtOAc, MeOH

Critical Process Insights (Expertise & Causality)

The "Orthogonal" Strategy

The synthesis of GSK2126458 relies on the reactivity difference between the C4 and C6 halogens.

  • Step 1 (C4 Coupling): The C4-Iodo (or Chloro) is more reactive towards Pd-catalyzed oxidative addition than the C6-Bromo. This allows the installation of the pyridazin-4-yl group first without disturbing the C6-Br.

  • Step 2 (C6 Coupling): Once the pyridazine is installed, the C6-Br is converted (typically via Miyaura borylation to a boronate ester) and then coupled with the sulfonamide-pyridine halide.

  • Failure Mode: Attempting to couple the sulfonamide first would likely result in a mixture of C4/C6 regioisomers or double addition.

Impurity Management
  • Aniline Isomers: In the Meldrum's acid step, ensure the intermediate enamine is washed thoroughly with ethanol. Unreacted 4-bromoaniline will polymerize in the high-temperature cyclization, creating "tar" that is difficult to remove.

  • Hydrolysis: The 4-chloroquinoline intermediate is susceptible to hydrolysis back to the 4-ol if the quenching of POCl3 is too hot or acidic. Always neutralize cold.

References

  • Discovery of GSK2126458: Knight, S. D., et al. "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 2010, 1(1), 39–43.

  • Synthetic Route Optimization: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press (International Conference on Biological Engineering and Pharmacy), 2016.

  • Process Chemistry of Quinoline Intermediates: Patent US11298349B2, "Processes for preparing quinoline compounds." Google Patents.[5]

  • Meldrum's Acid Cyclization Mechanism: ResearchGate, "Synthesis of 6-bromo-4-iodoquinoline" (Detailed experimental parameters).

  • GSK2126458 Clinical Context: "Omipalisib (GSK2126458) PI3K/mTOR Inhibitor."[7][8][9] MedChemExpress.

Sources

Application Note and Protocol: Synthesis of 6-Bromo-4-chloroquinoline via Chlorination with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 6-bromo-4-chloroquinoline, a crucial intermediate in pharmaceutical development, through the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride (POCl₃).[1][2] The document provides an in-depth examination of the reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations for handling the hazardous reagents involved. Furthermore, it outlines the post-reaction work-up, purification, and analytical characterization of the final product, ensuring a reproducible and safe laboratory procedure.

Introduction: The Significance of 6-Bromo-4-chloroquinoline

6-Bromo-4-chloroquinoline is a key heterocyclic building block in the synthesis of various biologically active molecules. Its importance is notably highlighted as a critical intermediate in the preparation of Omipalisib (GSK2126458), a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which has been investigated in clinical trials for the treatment of solid tumors and lymphomas.[1] The efficient synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.

The conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is a classic example of a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation, effectively replacing the hydroxyl group with a chlorine atom.[3][4] This application note provides a robust and reliable protocol for this synthesis, grounded in established chemical principles and safety practices.

Reaction Mechanism and Scientific Rationale

The chlorination of a quinolin-4-ol with POCl₃ proceeds through a well-established mechanistic pathway. While the reaction is often depicted as a direct replacement of the hydroxyl group, it involves a multi-step process. The reaction of quinazolinones with POCl₃, a similar heterocyclic system, has been shown to occur in two main stages: an initial phosphorylation followed by nucleophilic substitution.[5]

Initially, the lone pair of electrons on the oxygen atom of the hydroxyl group in 6-bromoquinolin-4-ol attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate, which is a much better leaving group than the original hydroxyl group.[6][7] Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile and attacks the C4 position of the quinoline ring, leading to the displacement of the phosphate group and the formation of the desired 4-chloro-6-bromoquinoline.

The use of excess POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.[1] The reaction is typically performed at elevated temperatures to overcome the activation energy required for the nucleophilic substitution step.

Materials and Equipment

Reagents Grade Supplier CAS No.
6-Bromoquinolin-4-ol≥98%Commercially Available65340-70-7
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available10025-87-3
Saturated Potassium Hydroxide (KOH) solutionACS Reagent--
WaterDeionized--
Equipment
Round-bottom flask with reflux condenser
Heating mantle with magnetic stirrer
Fume hood
Buchner funnel and filter flask
Standard laboratory glassware
Personal Protective Equipment (PPE): safety goggles, face shield, neoprene gloves, lab coat

Experimental Protocol

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood due to the hazardous nature of phosphorus oxychloride.[1][8][9]

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinolin-4-ol (2.0 g, 8.9 mmol).

  • In a fume hood, carefully add phosphorus oxychloride (20 mL) to the flask containing the starting material.[1]

  • The molar ratio of 6-bromoquinolin-4(1H)-one to phosphorus oxychloride should be in the range of 1:2 to 1:4.[1]

Reaction Execution
  • With continuous stirring, heat the reaction mixture to reflux for 2 hours using a heating mantle.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform the following steps slowly and carefully in a fume hood.

  • Slowly and carefully pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.[1] This is a "reverse quench" where the reaction mixture is added to the quenching agent to better control the exotherm.[10][11]

  • Neutralize the acidic aqueous solution to a pH of 7 by the slow addition of a saturated aqueous solution of potassium hydroxide (KOH).[1]

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with water to remove any inorganic impurities.

  • Dry the solid under vacuum to obtain the crude 6-bromo-4-chloroquinoline.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a light tan solid.

Expected Results and Characterization

Parameter Value
Product 6-Bromo-4-chloroquinoline
Appearance Light tan solid[1]
Molecular Formula C₉H₅BrClN[12]
Molecular Weight 242.50 g/mol [12]
Expected Yield ~93%[1]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.89 (d, J=4.4Hz, 1H, Ar-H), 8.35 (d, J=2.0Hz, 1H, Ar-H), 8.15 (d, J=9.2Hz, 1H, Ar-H), 7.88 (dd, J=9.2, 2.0Hz, 1H, Ar-H), 7.75 (d, J=4.4Hz, 1H, Ar-H).[1]

  • Mass Spectrometry (LCMS): The product can be analyzed by LCMS to confirm its molecular weight.

Safety and Hazard Management

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][8] Causes severe skin burns and eye damage.[13]

  • Handling: Always handle POCl₃ in a well-ventilated fume hood.[8][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene is recommended), a lab coat, and eye protection (goggles and a face shield).[9][15]

  • Quenching: The quenching of excess POCl₃ is extremely hazardous due to its violent and exothermic reaction with water.[11] Always perform a "reverse quench" by slowly adding the reaction mixture to ice-water or a basic solution with vigorous stirring.[10] A safer alternative for quenching involves the slow addition of the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate.[10][11]

  • Spills: In case of a small spill, cover with a non-flammable absorbent material like dry sand or earth. For larger spills, contain the spill and neutralize slowly with an aqueous solution of calcium hydroxide or soda ash.[15]

6-Bromo-4-chloroquinoline:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[12]

  • Handling: Avoid contact with skin and eyes. Wear appropriate PPE during handling.

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep 1. Add 6-Bromoquinolin-4-ol to a round-bottom flask. add_pocl3 2. Add POCl3 in a fume hood. reflux 3. Heat to reflux for 2 hours. add_pocl3->reflux cool 4. Cool to room temperature. reflux->cool quench 5. Slowly pour into ice-water (Reverse Quench). cool->quench neutralize 6. Neutralize with saturated KOH solution to pH 7. quench->neutralize filter 7. Filter the precipitate and wash with water. neutralize->filter dry 8. Dry the solid under vacuum. filter->dry characterize 9. Characterize the product (NMR, MS). dry->characterize

Caption: Workflow for the synthesis of 6-Bromo-4-chloroquinoline.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the synthesis of 6-bromo-4-chloroquinoline. Adherence to the detailed steps and, most importantly, the stringent safety precautions for handling phosphorus oxychloride, is essential for the successful and safe execution of this procedure. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this key pharmaceutical intermediate.

References

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-134. Available at: [Link]

  • Common Organic Chemistry. Phosphorus Oxychloride. Available at: [Link]

  • PubChem. 6-Bromo-4-chloroquinoline. Available at: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(11), 4531-4543. Available at: [Link]

  • ResearchGate. How can I properly quench POCl3? Available at: [Link]

  • Air Liquide. Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]

  • Penta chemicals. (2025). Phosphorus(V) oxychloride Safety Data Sheet. Available at: [Link]

  • Organic Syntheses. (1988). Acylamidoalkyl Acetophenones from Substituted Phenethylamines: 2-(2-Acetamidoethyl)-4,5-Dimethoxyacetophenone. Coll. Vol. 6, p.1. Available at: [Link]

  • Organic Syntheses. (2012). Preparation of 4,6-Dichloroquinoline. 89, 380-393. Available at: [Link]

  • PubChem. 6-Bromo-4-chloro-quinazoline. Available at: [Link]

  • Organic Process Research & Development. (2016). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. 20(2), 433-440. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). POCl3 for Alcohol Conversion to Chlorides. Available at: [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. Available at: [Link]

Sources

Strategic Protocol: Conversion of 6-Bromoquinolin-4-Ol to 6-Bromo-4-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The conversion of 6-bromoquinolin-4-ol (1) to 6-bromo-4-chloroquinoline (2) is a critical functionalization step in medicinal chemistry. This reaction is not a simple alcohol substitution; it involves the activation of a tautomeric amide/enol system using phosphoryl chloride (


).

While


 alone can effect this transformation, the addition of catalytic N,N-Dimethylformamide (DMF) is the industry standard. DMF reacts with 

to generate the Vilsmeier-Haack reagent (chloroiminium ion), a potent electrophile that significantly accelerates the activation of the quinolone oxygen, allowing for milder conditions and reduced reaction times compared to neat

.
Key Reaction Parameters
ParameterSpecificationNotes
Substrate 6-Bromoquinolin-4-olTautomerizes between enol and keto forms.
Reagent

(Phosphorus oxychloride)
Acts as both solvent and reagent.[1] Excess required.
Catalyst DMF (N,N-Dimethylformamide)Essential for rate acceleration (Vilsmeier mechanism).
Temperature Reflux (105–115 °C)Required to drive the

displacement.
Quenching Exothermic HydrolysisCritical safety step; requires slow addition to ice.
Yield Target 85% – 95%High efficiency expected with optimized protocol.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activated intermediate. The quinolone oxygen attacks the electrophilic phosphorus (or the Vilsmeier complex), creating a good leaving group (dichlorophosphate). A chloride ion then attacks the C4 position, restoring aromaticity.

Mechanism Figure 1: Mechanistic pathway of 4-hydroxyquinoline chlorination via POCl3. Start 6-Bromoquinolin-4-ol (Keto-Enol Tautomer) Act Activation (POCl3 + DMF) Start->Act Tautomerization Inter Activated Intermediate (Phosphorylated Species) Act->Inter O-Phosphorylation Sub Nucleophilic Attack (Cl- at C4) Inter->Sub SNAr Mechanism Prod 6-Bromo-4-chloroquinoline Sub->Prod Elimination of PO2Cl2-

[2][3]

Safety Assessment (Critical)

Phosphorus Oxychloride (


)  is extremely hazardous.
  • Water Reactivity: Reacts violently with water to release HCl gas and phosphoric acid. Never add water directly to the reaction vessel.

  • Corrosivity: Causes severe skin and eye burns.

  • Inhalation: Vapors are toxic; perform all operations in a well-ventilated fume hood.

Self-Validating Safety Check:

  • Before starting: Ensure a saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) bath is prepared for quenching.
  • During workup: Monitor temperature; keep the quench mixture < 20 °C to prevent runaway exotherms.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale (approx. 2.24 g of substrate) but is linearly scalable.

Materials
  • 6-Bromoquinolin-4-ol (MW: 224.05 g/mol ): 2.24 g (10 mmol)

  • Phosphorus oxychloride (

    
    , MW: 153.33  g/mol ): 10 mL (~107 mmol, ~10 equiv)
    
  • N,N-Dimethylformamide (DMF): 0.5 mL (Catalytic)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

  • Saturated

    
     solution.[2][3][4]
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture consumes

    
     and generates HCl.
    
  • Charging: To a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2.24 g of 6-Bromoquinolin-4-ol .

  • Reagent Addition: Add 10 mL of

    
     . The solid may not dissolve immediately.
    
  • Catalysis: Add 0.5 mL of DMF dropwise. Observation: You may observe a slight color change or fuming as the Vilsmeier reagent forms.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl2 or

    
     balloon). Heat the mixture to reflux (110 °C) .
    
    • Checkpoint: The suspension should clear to a homogeneous solution within 30–60 minutes.

  • Duration: Stir at reflux for 3–4 hours . Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar) will appear near

    
     0.6–0.7.
    
Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration (Optional but Recommended): If a rotary evaporator with a robust acid trap is available, remove excess

    
     under reduced pressure. If not, proceed directly to quenching (requires more base).
    
  • Quenching (The "Ice-Drown" Method):

    • Prepare a beaker with 100 g of crushed ice .

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not pour ice into the acid.

    • Caution: This step is exothermic.

  • Neutralization:

    • The solution will be acidic (pH < 1).

    • Slowly add saturated

      
        or solid 
      
      
      
      until the pH reaches 8–9 .
    • Why pH 8? The product is a base.[1] At acidic pH, it is protonated (water-soluble). At basic pH, it precipitates as the free base.

  • Extraction:

    • Extract the aqueous slurry with DCM (3 x 30 mL) .

    • Combine organic layers and wash with Brine (50 mL) .

    • Dry over anhydrous

      
       .[3]
      
  • Purification:

    • Filter off the drying agent and concentrate in vacuo.

    • Result: The crude product is typically a pale yellow to off-white solid.

    • Recrystallization:[5] If purity < 95%, recrystallize from Heptane or Ethanol .

Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis of 6-bromo-4-chloroquinoline. Step1 Reagent Charging (Substrate + POCl3 + DMF) Step2 Reflux (110°C, 3-4h) Monitor via TLC Step1->Step2 Step3 Quenching (Pour into Crushed Ice) Step2->Step3 Step4 Neutralization (pH 8-9) Precipitate Free Base Step3->Step4 Step5 Isolation (Extraction or Filtration) Step4->Step5 QC QC Analysis (NMR, HPLC, MP) Step5->QC

Quality Control & Characterization

TestExpected ResultInterpretation
Appearance Off-white to pale yellow solidDark brown indicates polymerization or residual iodine/bromine species.
Melting Point 111 – 115 °CSharp range indicates high purity.[6] Broad range suggests wetness or impurities.
1H NMR (DMSO-d6)

8.87 (d, 1H), 8.32 (d, 1H), 8.03 (d, 1H), 7.99 (dd, 1H), 7.82 (d, 1H)
Distinctive downfield shift of C2-H (8.87 ppm) confirms quinoline ring integrity.[3][7]
Mass Spec (ESI) m/z = 242/244 [M+H]+Characteristic 1:1 isotopic pattern for Br and 3:1 for Cl (combined pattern).

Troubleshooting Guide

Issue: Low Yield (< 50%)

  • Cause: Incomplete neutralization.

  • Solution: Ensure the aqueous layer is pH > 8 during extraction. If the product remains protonated, it stays in the water.

Issue: Sticky/Gummy Product

  • Cause: Polymerization or residual DMF.

  • Solution: Wash the organic layer thoroughly with water to remove DMF. Recrystallize from heptane.

Issue: Incomplete Reaction

  • Cause: Old

    
     (hydrolyzed).
    
  • Solution: Distill

    
     before use or increase the equivalents. Ensure the system is strictly anhydrous.
    

References

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • ChemicalBook. (2023). 6-BROMO-4-CHLOROQUINOLINE Synthesis Protocols.

  • Google Patents. (2017). CN106432073B - Preparation method of 6-bromo-4-chloroquinoline.[2][8]

  • PubChem. (2023). 6-Bromo-4-chloroquinoline Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromoquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 6-bromoquinolin-4-ol (often existing as its tautomer, 6-bromo-4-quinolone ) is a critical gateway to various kinase inhibitors and antimalarials. The industry-standard route is the Gould-Jacobs reaction .

The Problem: Users frequently report yields dropping below 40% during the thermal cyclization step, accompanied by the formation of intractable "black tar" and difficult workups due to the high boiling point of solvents like diphenyl ether.

The Solution: The yield is strictly governed by thermodynamic control . The cyclization requires temperatures


 to overcome the activation energy for aromaticity breaking.[1] Gradual heating is the enemy.  This guide details the "Hot-Addition Protocol" to maximize yield and minimize polymerization.

Critical Process Parameters (CPP)

Before attempting the protocol, review these parameters. Deviations here are the primary cause of failure.

ParameterSpecificationWhy it matters (Causality)
Reaction Temperature 250--260°C Below 240°C, the reaction stalls or forms kinetic byproducts. Above 280°C, oxidative degradation occurs.
Addition Rate Fast/Portion-wise The intermediate must experience "thermal shock" to cyclize instantly. Slow heating promotes polymerization.
Solvent Choice Diphenyl Ether / Dowtherm A Must have a BP > 250°C. Lower boiling solvents (e.g., ethylene glycol) cannot drive the reaction to completion.[1]
Stoichiometry 1.0 : 1.1 (Aniline : EMME) Slight excess of EMME (Diethyl ethoxymethylenemalonate) prevents unreacted aniline from oxidizing at high temps.

Optimized Protocol: The "Hot-Addition" Method

This protocol replaces the standard "mix and heat" approach, which is prone to low yields.

Phase A: Formation of Enamino Ester (The Intermediate)

This step rarely fails but sets the stage for purity.

  • Mix: Combine 4-bromoaniline (1.0 eq) and EMME (1.1 eq) in Ethanol or Toluene.

  • Reflux: Heat at

    
     for 2--3 hours.
    
  • Monitor: TLC should show complete consumption of aniline.

  • Isolate: Rotovap the solvent completely. You will have a solid/semi-solid enamino ester. Do not purify further; recrystallization here loses yield needlessly.

Phase B: Thermal Cyclization (The Critical Step)

Standard Yield: 65--80%

  • Pre-Heat Solvent: In a separate flask, heat Diphenyl Ether (

    
     volume relative to mass) to a rolling boil (
    
    
    
    ).
    • Tip: Use a heating mantle with sand bath or aluminum block for even heat distribution.

  • Hot Addition: Dissolve/suspend the intermediate from Phase A in a minimal amount of hot diphenyl ether (or add as a solid powder if safe). Add this rapidly to the boiling solvent.

    • Mechanism:[1][2][3][4][5][6][7][8] This ensures the concentration of the uncyclized intermediate remains low, favoring intramolecular cyclization over intermolecular polymerization.

  • Reflux: Maintain

    
     for 30--45 minutes. Evolution of ethanol vapor indicates reaction progress.
    
  • Cool Down: Remove heat and allow to cool to

    
    . Do not let it reach room temperature yet  (product will trap solvent).
    
Phase C: Workup & Isolation
  • Precipitation: While the mixture is still warm (

    
    ), add Petroleum Ether  or n-Heptane  (equal volume to the diphenyl ether).
    
    • Why: This acts as an anti-solvent. The non-polar diphenyl ether stays in solution, while the polar quinolone product crashes out.

  • Filtration: Filter the precipitate immediately.

  • Wash: Wash the cake with hot acetone or ethyl acetate to remove trapped diphenyl ether.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a solid black tar that I can't filter. What happened?

Diagnosis: This is "Thermal Polymerization." It happens when the intermediate is heated slowly from room temperature to


.
Fix:  Use the Hot-Addition  method described above. The intermediate must hit the 

environment instantly. If you mix everything cold and heat it up, the intermediate polymerizes with itself before it reaches the energy threshold to cyclize.

Q2: I see the product on LCMS, but it won't precipitate from the Diphenyl Ether.

Diagnosis: Solubility trapping. Fix: You likely cooled it too much or didn't use enough anti-solvent.

  • Immediate Action: Re-heat the mixture to

    
     to lower viscosity, then add an excess of Hexane  or Petroleum Ether . The product should crash out as a beige/brown solid.
    

Q3: Can I use a lower boiling solvent like Ethylene Glycol (


)? 

Diagnosis: Thermodynamic barrier. Fix: No. The activation energy for this specific cyclization (breaking the aromaticity of the benzene ring to form the pyridone) requires


. At 

, you will get <10% yield and mostly degradation products. If you must use lower temps, you need acid catalysis (see PPA/Eaton's Reagent in the FAQ below), but those are messy to scale.

Q4: My yield is stuck at 40%. How do I push it to 70%+?

Diagnosis: Incomplete ethanol removal. Fix: The cyclization releases ethanol. If ethanol stays in the flask, the reaction equilibrium is hindered. Ensure your setup allows the ethanol vapor to escape (use a Dean-Stark trap or an open air condenser if safe/ventilated).

Visualizing the Process Logic

Figure 1: Reaction Pathway & Control Points

This diagram illustrates the critical temperature thresholds required to favor the Product over Polymerization.[9]

GouldJacobs Aniline 4-Bromoaniline + EMME Intermediate Enamino Ester (Intermediate) Aniline->Intermediate Reflux (110°C) - Ethanol HotSolvent Diphenyl Ether (>250°C) Intermediate->HotSolvent RAPID ADDITION (Critical Step) Tar Polymer/Tar (Kinetic Trap) Intermediate->Tar Slow Heating (<240°C) Cyclization Cyclization (Thermodynamic Control) HotSolvent->Cyclization Maintain Temp Product 6-Bromoquinolin-4-ol (Precipitate) Cyclization->Product Cool to 60°C + Pet Ether Cyclization->Tar Overheating (>300°C) or Oxidation

Caption: The "Hot-Addition" pathway (Red Arrow) bypasses the kinetic trap of polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure CheckAppearance What does the reaction look like? Problem->CheckAppearance BlackTar Black Viscous Tar CheckAppearance->BlackTar ClearSolution Clear/Dark Solution (No Precipitate) CheckAppearance->ClearSolution ActionTar Heating too slow. Use Hot-Addition Protocol. BlackTar->ActionTar ActionSolubility Product trapped in solvent. Add Anti-solvent (Hexane) while warm (60°C). ClearSolution->ActionSolubility

Caption: Quick diagnostic flow for common physical failures in quinolone synthesis.

References & Further Reading

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.[10]

  • Preparation of 6-bromo-4-chloroquinoline. Google Patents, CN106432073B. (Details the industrial scale-up and yield improvements).

  • Synthesis of 6-bromoquinolin-4(1H)-one. BenchChem Technical Protocols. (Provides specific stoichiometry and solvent handling).

  • Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 1946, 68(7), 1264–1266. (Foundational work on optimizing the thermal step).

Sources

Technical Support Center: 6-Bromo-4-hydroxyquinoline Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of 6-Bromo-4-hydroxyquinoline Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Scientists, and Drug Development Professionals[1]

Senior Application Scientist Note: Welcome. You are likely here because 6-bromo-4-hydroxyquinoline (CAS: 145369-94-4) is refusing to dissolve in your standard organic solvents (DCM, diethyl ether, toluene), or it has crashed out of solution as an intractable solid.[1][2][3]

The root cause is rarely impurity; it is tautomerism .[1][2][3] While the name implies a phenol ("-hydroxyquinoline"), this compound exists predominantly as 6-bromo-4(1H)-quinolinone in the solid state and polar solutions.[1][2][3] This keto-tautomer forms extremely stable, high-melting (283°C) hydrogen-bonded dimers that mimic the lattice energy of inorganic salts, rendering it insoluble in non-polar media.[1][2][3]

This guide provides the logic and protocols to overcome this thermodynamic barrier.

Part 1: The Mechanistic Barrier (The "Why")[2][3]

Q: Why is this compound insoluble in dichloromethane and ether despite being an organic molecule?

A: You are fighting the crystal lattice energy of the 4-quinolone tautomer.[1][2][3] In the solid phase, 4-hydroxyquinolines adopt the oxo-form (quinolone).[1][2][3] These molecules form strong intermolecular hydrogen bonds (N-H[1][2][3]···O=C) in a "head-to-tail" dimer arrangement. This stacking creates a high melting point solid (>280°C) that resists solvation by non-polar or weakly polar aprotic solvents like DCM or THF at room temperature.[1][2][3]

Visualization: Tautomeric Equilibrium & Dimerization

The following diagram illustrates the thermodynamic trap causing your solubility issues.

Tautomerism cluster_solvents Solvent Interaction Enol Enol Form (4-Hydroxyquinoline) Soluble in non-polar (rare) Keto Keto Form (4-Quinolone) Dominant Species Enol->Keto Tautomerization (Favored in polar solv/solid) Dimer Hydrogen-Bonded Dimer (High Lattice Energy) INSOLUBLE Keto->Dimer Intermolecular H-Bonding Dimer->Keto Requires High T or Protic Solvent

Figure 1: The equilibrium shifts heavily toward the Keto form, leading to stable dimers that resist dissolution.[2]

Part 2: Solvent Selection Strategy

Q: Which solvents actually work?

A: You must use solvents that can disrupt the intermolecular hydrogen bond network.[1][2][3]

  • Dipolar Aprotic (High Solubility): DMSO, DMF, NMP.[2] These accept hydrogen bonds from the N-H group, breaking the dimers.[2]

  • Protic (Moderate/High Solubility): Acetic acid (glacial), Formic acid, hot Alcohols.[2] These participate in H-bonding, solvating both the carbonyl and amine.[1][2][3]

  • Acid/Base (Reactive Dissolution):

    • Base: 1M NaOH (Forms the soluble phenolate/enolate anion).[1][2][3]

    • Acid:[1][2][3][4][5][6] 1M HCl (Forms the soluble quinolinium cation).[1][2][3]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO High Ideal for NMR and biological assays.[1][2][3] Difficult to remove.
Dipolar Aprotic DMF High Good for substitution reactions (e.g., chlorination with POCl₃).[2][3]
Acidic Organic Acetic Acid High (Hot) Best for Recrystallization. Dissolves well at reflux; crystallizes on cooling.[1][2][3]
Alcohols Methanol/EthanolLow (RT) / Mod (Hot)Poor solvent alone.[1][2][3] Use as a co-solvent or for washing filter cakes.[1][2][3]
Chlorinated DCM / ChloroformNegligible Do not use for primary dissolution.[1][2][3] Good for precipitating the product out of reaction mixtures.[1][2][3]
Ethers THF / Et₂OLowIneffective for dissolving the solid.[1][2][3]

Part 3: Troubleshooting Protocols

Issue 1: "I need to purify the crude solid."

Protocol: Recrystallization from Glacial Acetic Acid Context: This is the standard method for purifying 4-hydroxyquinolines [1].[1][2][3] The high boiling point and acidity disrupt the crystal lattice, while cooling re-establishes it selectively, excluding impurities.[2]

  • Preparation: Place crude 6-bromo-4-hydroxyquinoline in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 118°C) with stirring.

    • Checkpoint: If the solution is not clear after 10 minutes at reflux, add more acetic acid in 1 mL increments.

  • Filtration (Hot): If black specks (insoluble impurities) remain, filter the hot solution through a pre-heated glass funnel/fluted filter paper.[1][2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The compound will crystallize as needles or a microcrystalline powder.[1][2][3]

  • Collection: Filter the solid under vacuum.

  • Washing: Wash the cake with cold acetic acid, followed by a large volume of water (to remove acid traces), and finally cold ethanol.[2][3]

  • Drying: Dry in a vacuum oven at 60°C.

Issue 2: "I need to run a reaction in an organic solvent (e.g., DCM), but it won't dissolve."

Protocol: Transient Solubilization via Silylation or Salt Formation Context:[1][2][3] You cannot force the neutral solid into DCM.[1][2][3] You must modify it.[1][2][3]

Option A: Silylation (In-situ) [1][2][3]

  • Suspend the solid in DCM or Toluene.[1][2][3]

  • Add a mild base (Triethylamine, 1.2 eq).

  • Add TMSCl (Trimethylsilyl chloride) or BSTFA (1.1 eq).[1][2][3]

  • Result: The oxygen gets silylated, locking the molecule in the Enol form (O-SiMe3).[2][3] This intermediate is highly soluble in organic solvents and can undergo further reactions (e.g., Suzuki coupling, SNAr).[2]

Option B: Ion Pairing (Phase Transfer) [1][2][3]

  • Use a biphasic system (DCM / Aqueous NaOH).[1][2][3]

  • Add a phase transfer catalyst (e.g., TBAB).[1][2][3]

  • The deprotonated anion will enter the organic phase paired with the tetrabutylammonium cation.[1][2][3]

Issue 3: "My NMR spectrum in CDCl₃ is blank."

Protocol: Analytical Sample Preparation Context: 6-Bromo-4-hydroxyquinoline is effectively insoluble in Chloroform-d.[1][2][3]

  • Solvent Switch: Use DMSO-d6 .[1][2][3][7][8]

    • Expectation: You will see a broad singlet around 11.0–12.0 ppm (N-H) and potentially a broad signal for the OH/NH tautomer exchange if water is present.[1][2][3]

  • Acidic Shift: If DMSO is unavailable, use TFA-d (Trifluoroacetic acid-d) or add a drop of TFA-d to CDCl₃.[1][2][3] This protonates the nitrogen, breaking the dimers and solubilizing the compound.[2]

Part 4: Decision Tree for Solubility Improvement

Use this workflow to determine the correct handling method based on your downstream application.

SolubilityWorkflow Start Start: 6-Bromo-4-hydroxyquinoline (Solid, Insoluble) Goal What is your Goal? Start->Goal Purification Purification Goal->Purification Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Acetic Recrystallize from Hot Glacial Acetic Acid Purification->Acetic SolventCheck Can you use Polar Aprotic? Reaction->SolventCheck NMRSolv Use DMSO-d6 or CD3OD + TFA Analysis->NMRSolv UseDMSO Use DMF or DMSO SolventCheck->UseDMSO Yes Modify Must use Non-Polar? (DCM/Toluene) SolventCheck->Modify No Protect Silylate (TMSCl) or Triflate (Tf2O) Modify->Protect Yes

Figure 2: Logical workflow for selecting the correct solubilization method.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone or Acetonitrile? A: Generally, no.[1][2][3] While they are polar, they are not strong enough H-bond donors/acceptors to break the quinolone dimer lattice effectively at room temperature.[1][2][3] You might achieve partial solubility at reflux, but the compound will likely "oil out" or precipitate immediately upon cooling.[2][3]

Q: I see two sets of peaks in my NMR. Is my compound impure? A: Not necessarily. If you are using a protic solvent, you might be observing the slow exchange between the enol (hydroxy) and keto (quinolone) tautomers, although the keto form usually dominates.[2] More likely, if you synthesized it via the Conrad-Limpach or similar cyclization, you might have the regioisomer (4-bromo-6-hydroxy... or similar) if the starting aniline was not symmetric.[1][2][3] However, in DMSO-d6, a pure compound should typically show one clean set of signals [2].[1][2]

Q: How do I remove DMSO after the reaction? A: Do not try to rotovap DMSO (boiling point 189°C).[1][2][3]

  • Protocol: Pour the reaction mixture into crushed ice/water (10x volume). The 6-bromo-4-hydroxyquinoline will precipitate instantly (since it is insoluble in water at neutral pH).[1][2][3] Filter the solid, wash copiously with water to remove DMSO, and dry.[2]

References

  • ChemicalBook. (n.d.).[1][2][3] 6-Bromo-4-hydroxyquinoline Properties and Synthesis. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary for CID 12403680, 6-Bromo-1,4-dihydroquinolin-4-one. Retrieved from [1][2][3]

  • ResearchGate. (2022).[1][2][3] Synthesis of 6-bromo-4-iodoquinoline (Experimental Section describing intermediate handling). Retrieved from

  • Mettler Toledo. (n.d.).[1][2][3] Recrystallization Guide: Solvents and Procedures. Retrieved from [1][2][3]

Sources

removing unreacted 4-bromoaniline from quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Bromoaniline from 6-Bromoquinoline Synthesis Document ID: TS-QSYN-004 Status: Active

Executive Summary & Triage

The Challenge: In the Skraup or Combes synthesis of 6-bromoquinoline, unreacted 4-bromoaniline is a persistent impurity. The Trap: Researchers often attempt simple acid-base extraction. This usually fails.

  • Why? The

    
     values of 4-bromoaniline (
    
    
    
    ) and 6-bromoquinoline (
    
    
    ) are too close. You cannot protonate one without significantly protonating the other. Standard pH "tuning" results in yield loss or poor separation.

The Solution: You must alter the chemical nature of the impurity (the primary amine) to render it neutral or water-soluble, while leaving the tertiary amine (quinoline) intact.

Decision Matrix: Select Your Protocol

Use the diagram below to choose the correct workflow for your specific scale and constraints.

PurificationStrategy Start Start: Crude 6-Bromoquinoline (Contains 4-Bromoaniline) ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale < 10 grams (High Purity Required) ScaleCheck->SmallScale LargeScale > 10 grams (Cost/Solvent Sensitive) ScaleCheck->LargeScale MethodA Method A: Chemical Scavenging (Acetic Anhydride) SmallScale->MethodA Best for purity MethodB Method B: Diazotization (NaNO2 / H2SO4) LargeScale->MethodB Best for bulk MethodC Method C: ZnCl2 Complexation (Crystallization) LargeScale->MethodC Alternative if tarry

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.

Technical Protocols

Protocol A: Chemical Scavenging (The "Surefire" Method)

Best For: High purity needs, removal of trace anilines, protecting downstream catalysts (e.g., Pd). Mechanism: Acetic anhydride converts the primary amine (aniline) into an amide (acetanilide). Amides are neutral . Quinolines remain basic . This creates a massive polarity and basicity difference that simple extraction can exploit.

Reagents Required[1][2][3][4][5]
  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M HCl (Aqueous)[6]

  • Sodium Hydroxide (NaOH) pellets or solution[7]

Step-by-Step Workflow
  • Derivatization:

    • Dissolve the crude reaction mixture in DCM.

    • Add 1.5 equivalents of Acetic Anhydride (relative to the estimated unreacted aniline).

    • Stir at room temperature for 30–60 minutes. Monitor by TLC (aniline spot should disappear; new amide spot appears).

  • The "Switch" Extraction:

    • Transfer mixture to a separatory funnel.[6]

    • Wash 1: Add 1M HCl. Shake vigorously.

      • Chemistry: The Quinoline protonates (becomes water-soluble salt). The Amide (impurity) remains neutral (stays in DCM).

    • Phase Cut: Drain the organic layer (contains impurities) and keep the Aqueous Layer (contains Product).

  • Recovery:

    • Basify the aqueous layer to pH > 10 using NaOH (solution will turn cloudy as free base precipitates).

    • Extract the aqueous layer 3x with fresh DCM.

    • Dry combined organics over

      
       and concentrate.[4]
      

Data Validation:

Component State in DCM + Ac2O State in 1M HCl Wash Final Location
4-Bromoaniline Converted to Acetamide Neutral (Organic Soluble) Waste (Organic Layer)

| 6-Bromoquinoline | Unreacted (Tertiary Amine) | Protonated Salt (Water Soluble) | Recovered (Aqueous Layer) |

Protocol B: Diazotization (The "Classic" Skraup Workup)

Best For: Large scale synthesis where reagents must be cheap. Mechanism: Converts the primary amine into a diazonium salt, which is then decomposed into a phenol (soluble in base) or resin.

Step-by-Step Workflow
  • Acidification:

    • Dissolve crude oil in 2M

      
      .
      
    • Cool to 0–5°C in an ice bath.

  • Diazotization:

    • Add aqueous

      
       solution dropwise until starch-iodide paper shows excess nitrite (blue/black).
      
    • Stir for 15 minutes.

  • Decomposition (Thermal Hydrolysis):

    • Heat the solution gently to 50–60°C for 30 minutes. Nitrogen gas evolution indicates decomposition of the diazonium salt to 4-bromophenol.

  • Steam Distillation:

    • Basify the mixture strongly with NaOH.

    • Chemistry: 4-Bromophenol becomes a phenoxide salt (non-volatile, water-soluble). Quinoline becomes free base (volatile).

    • Steam distill the mixture.[1][3][7][8] The quinoline will distill over; the phenol impurity stays in the pot.

Troubleshooting & FAQs

Q1: I tried acid extraction (pH 3) and lost half my product. Why? A: As noted in the Executive Summary, the


 gap is too narrow.
  • 4-Bromoaniline

    
     (conj.[9][10] acid): ~3.86[9][10]
    
  • 6-Bromoquinoline

    
     (conj. acid): ~4.18
    At pH 3, both species are >90% protonated and reside in the water phase. You cannot separate them by pH tuning alone. You must use Protocol A  (Derivatization).
    

Q2: My product is still dark/tarry after Protocol A. What now? A: Protocol A removes the aniline but not the non-basic polymerization tars (common in Skraup synthesis).

  • Fix: Perform a vacuum distillation or filtration through a short plug of silica gel (eluting with 10% MeOH in DCM) after Protocol A.

Q3: Can I use Benzoyl Chloride instead of Acetic Anhydride? A: Yes (Schotten-Baumann conditions). However, the resulting benzamide is much heavier and less soluble, which might precipitate and trap your product. Acetic anhydride is preferred because the byproduct (acetanilide) is highly soluble in DCM, ensuring a clean phase cut.

Q4: How do I confirm the aniline is gone? A:

  • TLC: Use 30% Ethyl Acetate in Hexanes. Aniline usually stains bright yellow/orange with p-Anisaldehyde dip. The amide (impurity) will run much lower (more polar) or higher depending on the solvent, but the specific aniline spot will be absent.

  • NMR: Look for the disappearance of the broad

    
     singlet (usually 3.5–5.0 ppm) and the shift of the aromatic protons ortho to the nitrogen.
    

Visualizing the Scavenging Pathway (Protocol A)

ScavengingMechanism cluster_0 Mixture (Organic Phase) cluster_1 Post-Reaction Aniline 4-Bromoaniline (Impurity) Ac2O + Acetic Anhydride Aniline->Ac2O Quinoline 6-Bromoquinoline (Product) Quinoline2 Quinoline (Basic) Quinoline->Quinoline2 No Reaction Amide Acetanilide (Neutral) Ac2O->Amide Acetylation AcidWash + HCl Wash (Phase Split) Amide->AcidWash Quinoline2->AcidWash OrganicWaste Organic Layer: Acetanilide (Waste) AcidWash->OrganicWaste Neutral stays Organic AqueousProduct Aqueous Layer: Quinoline-HCl (Salt) AcidWash->AqueousProduct Base becomes Salt

Figure 2: The chemical logic behind the Acetic Anhydride scavenging method.

References

  • Clarke, H. T.; Davis, A. W. (1922). "Quinoline". Organic Syntheses, Coll. Vol. 1, p.478. (Describes the classic Skraup synthesis and diazotization workup).

  • Echemi. "4-Bromoaniline pKa and Physical Properties".[9] (Confirming pKa ~3.86).[9][10][11]

  • PubChem. "6-Bromoquinoline Compound Summary". (Structural and property data).

  • Manske, R. H. F. (1942). "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144. (Detailed discussion on purification and basicity of quinoline derivatives).

Sources

optimizing temperature for thermal cyclization of quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Thermal Cyclization (Gould-Jacobs & Conrad-Limpach)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Thermal cyclization of anilidomethylenemalonates to 4-hydroxyquinolines (4-quinolones).

The Core Directive: Thermodynamics of Cyclization

Welcome to the technical guide. If you are here, you are likely struggling with the Gould-Jacobs reaction , specifically the thermal cyclization step. This reaction is the industry standard for synthesizing the 4-quinolone scaffold, but it is notoriously sensitive to temperature fluctuations.

The Central Problem: The cyclization of the anilidomethylenemalonate intermediate requires overcoming a significant activation energy barrier (


).[1]
  • Too Cold (< 240°C): The reaction stagnates. You isolate unreacted intermediate or hydrolysis byproducts.

  • Too Hot (> 280°C) or Too Long: The product degrades into a black, bituminous tar (polymerization/oxidation).

The Reaction Pathway

The following diagram illustrates the critical transition state where temperature control is paramount.

G Start Aniline + DEEM Inter Intermediate (Anilidomethylenemalonate) Start->Inter Condensation (110°C) TS Transition State (High Ea Barrier) Inter->TS Thermal Shock (>250°C) Prod 4-Quinolone (Cyclized) TS->Prod Cyclization Byprod Ethanol (Must be removed) TS->Byprod Elimination Prod->Prod Tautomerization (Enol <-> Keto)

Figure 1: Reaction coordinate visualization of the Gould-Jacobs synthesis. Note the high-energy transition state requiring temperatures >250°C.[1]

Solvent Selection Matrix

The choice of solvent is not just about solubility; it is about heat transfer efficiency and boiling point matching . You need a solvent that boils at the reaction temperature to maintain a constant thermal environment without superheating.

SolventBoiling PointSuitabilityRemoval Strategy
Dowtherm A 257°CIdeal. Eutectic mixture of diphenyl oxide and biphenyl.[2] Stable at high T.Precipitate product with hexane/petroleum ether; filter.
Diphenyl Ether 259°CExcellent. Similar to Dowtherm A but a single component.Same as Dowtherm A.
Mineral Oil >300°CPoor. Hard to remove; product often oils out as a gum.Requires extensive washing with hexane; often traps impurities.
Sulfolane 285°CModerate. Good solubility, but high MP (27°C) makes handling messy.Water wash (miscible with water), but product may crash out as gum.

Expert Insight: We strongly recommend Dowtherm A . Its boiling point (257°C) acts as a natural "thermostat," preventing the reaction from exceeding the degradation threshold of the quinolone core [1].

Validated Experimental Protocols

Protocol A: The "Hot Drop" Method (Classical Thermal)

Best for: Scale-up (>10g) where microwave is not feasible.

The Logic: Do not heat the starting material with the solvent.[3] The ramp time allows for side reactions (sublimation, polymerization). Instead, add the reactant to the already-hot solvent.

  • Setup: 3-neck round bottom flask, mechanical stirrer (critical for heat transfer), short-path distillation head (to remove ethanol).

  • Pre-Heat: Charge flask with Dowtherm A (10 mL per 1 g of reactant). Heat to a vigorous reflux (~257°C).

  • The Drop: Dissolve your anilidomethylenemalonate intermediate in the minimum amount of warm Dowtherm A (or add as a solid if MP allows). Add this rapidly to the refluxing solvent via a dropping funnel or powder funnel.

    • Why? Instantaneous exposure to 257°C drives the reaction past the activation barrier immediately [2].

  • Monitor: Maintain reflux for 15–30 minutes .

    • Note: Watch for the distillation of ethanol.[4] Once ethanol cessation is observed, the reaction is likely done.[5]

  • Work-up:

    • Cool actively to ~25°C.

    • The quinolone product usually precipitates as a solid.

    • Dilute with Petroleum Ether or Hexane (equal volume to Dowtherm).

    • Filter and wash the cake with hexane to remove residual Dowtherm.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid optimization, library synthesis (<1g).

The Logic: Microwaves heat the solvent/matrix directly, minimizing wall effects and allowing for "superheating" above the atmospheric boiling point.

  • Vessel: 10 mL Quartz or Borosilicate microwave vial.

  • Reactants: 1 mmol Intermediate + 2 mL Diphenyl Ether (or solvent-free on solid support like Montmorillonite K10).

  • Parameters:

    • Temperature: 250°C - 300°C.[6]

    • Time: 5 - 20 minutes [3].

    • Stirring: High.

    • Power: Dynamic (set T as the limiting factor).

  • Work-up: Dilute with hexane, centrifuge/filter.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal degradation or Oxidative Polymerization. Root Cause:

  • Oxygen: At 250°C, aniline derivatives oxidize rapidly.

  • Hotspots: Poor stirring caused localized overheating >300°C.

  • Time: You refluxed for hours. The reaction is fast (15-30 mins). Corrective Action:

  • Purge: Sparge the solvent with Nitrogen/Argon for 15 mins before heating. Keep under inert flow.

  • Agitation: Use a mechanical stirrer, not a magnetic bar (which can decouple at high T).

  • Stop Early: Monitor by TLC. Stop heating the moment the starting material disappears.

Q2: I have low yield, and the product looks "wet" or oily.

Diagnosis: Solvent entrapment or incomplete cyclization. Root Cause:

  • Incomplete Reaction: If the temperature dropped below 245°C during addition, the reaction stalled.

  • Ethanol Trapping: The elimination of ethanol is reversible. If ethanol isn't removed (distilled off), it pushes the equilibrium back. Corrective Action:

  • Distill: Ensure your apparatus allows ethanol to escape (open system or distillation head).

  • Wash: If the product is oily, triturate (grind) it with diethyl ether or acetone. This often induces crystallization.

Q3: Can I use a lower boiling solvent like Xylene (BP 140°C)?

Answer: No. Reasoning: The activation energy for the cyclization of the acrylate system typically requires temperatures >240°C. In Xylene, you will likely observe 0% conversion, or you will need to add a Lewis Acid catalyst (e.g., PPA or PPE), which changes the mechanism to a Conrad-Limpach style cyclization and makes work-up significantly messier [4].

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tar Black Tar / Charring Problem->Tar LowYield Low Yield / Incomplete Problem->LowYield CheckGas CheckGas Tar->CheckGas Is setup inert? CheckTemp CheckTemp LowYield->CheckTemp Temp < 250°C? ActionGas Sparge with N2/Ar CheckGas->ActionGas No CheckTime CheckTime CheckGas->CheckTime Yes ActionTime Reduce Time (try 15m) CheckTime->ActionTime >30 mins? ActionTemp Switch to Dowtherm A (BP 257°C) CheckTemp->ActionTemp Yes CheckEtOH CheckEtOH CheckTemp->CheckEtOH No ActionDistill Use Distillation Head CheckEtOH->ActionDistill Is EtOH trapped?

Figure 2: Decision matrix for troubleshooting common failure modes in thermal cyclization.

References

  • Rodun International. (n.d.).[7] DOWTHERM® A Product Data. Retrieved from

  • Reynolds, G. A., & Hauser, C. R. (1950). 2-Methyl-4-hydroxyquinoline.[4] Organic Syntheses, 30, 70. Retrieved from

  • Kappe, C. O. (2004).[8] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Retrieved from

  • BenchChem. (2025).[1][9] Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from

Sources

recrystallization solvents for 6-Bromoquinolin-4-Ol purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols for 6-Bromoquinolin-4-ol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Researchers, Process Chemists

Technical Support Center: 6-Bromoquinolin-4-ol Purification

Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I understand that purifying 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline) is often the bottleneck in scaling up quinoline scaffolds for drug discovery (e.g., IDO inhibitors, antimalarials). This compound exhibits high lattice energy due to intermolecular hydrogen bonding (keto-enol tautomerism), making it sparingly soluble in standard organic solvents and prone to trapping high-boiling impurities like diphenyl ether.

This guide provides an autonomous, evidence-based workflow to achieve >98% purity.

Part 1: Solvent Selection & Solubility Matrix

Q: Why is standard recrystallization in ethanol often insufficient for this compound? A: While ethanol is a common solvent, 6-bromoquinolin-4-ol has a melting point exceeding 280°C [1, 2]. Its crystal lattice is stabilized by strong H-bonding between the N-H and C=O moieties (quinolone form). Ethanol often lacks the thermal range to dissolve the compound fully without excessive volume, leading to poor recovery.

Recommendation: Use Glacial Acetic Acid or DMF for the primary dissolution, as they disrupt the intermolecular H-bonds effectively.

Solvent Performance Table
Solvent SystemRoleSuitabilityTechnical Notes
Glacial Acetic Acid Primary Excellent High boiling point (118°C) allows high saturation. Upon cooling, the compound crystallizes well while colored impurities remain in the mother liquor [1].
DMF (N,N-Dimethylformamide) PrimaryGoodExcellent solubilizer. Requires an anti-solvent (e.g., water) to induce crystallization. Harder to remove trace solvent during drying.
Ethanol (Abs.) SecondaryModerateSuitable only for small-scale final polishing. Poor solubility requires large volumes.
Petroleum Ether / Hexane Wash Critical Essential for removing residual diphenyl ether (Dowtherm A) if synthesized via the Gould-Jacobs reaction [3].
Ethyl Acetate WashGoodUseful for washing the filter cake to remove non-polar degradation byproducts.

Part 2: The "Self-Validating" Purification Protocol

Q: How do I remove the brown/tan color and residual diphenyl ether simultaneously? A: The following protocol integrates a hot filtration step with a polarity-gradient wash. This ensures that physical debris (charcoal) and chemical impurities (diphenyl ether) are removed in distinct phases.

Workflow Visualization (Graphviz)

Recrystallization_Workflow Start Crude 6-Bromoquinolin-4-ol (Brown Solid) Dissolve Dissolve in Boiling Glacial Acetic Acid (10-15 mL per gram) Start->Dissolve Charcoal Add Activated Charcoal (5% w/w) Stir 15 mins @ 100°C Dissolve->Charcoal Filter_Hot Hot Filtration (Celite Pad) Remove insolubles/charcoal Charcoal->Filter_Hot Crystallize Slow Cooling to RT Then 4°C for 2 hours Filter_Hot->Crystallize Filter_Cold Vacuum Filtration Crystallize->Filter_Cold Wash_1 Wash 1: Cold Acetic Acid (Displace mother liquor) Filter_Cold->Wash_1 Wash_2 Wash 2: Petroleum Ether/Hexane (Remove Diphenyl Ether traces) Wash_1->Wash_2 Dry Dry under Vacuum (60°C, P2O5 desiccant) Wash_2->Dry

Caption: Optimized purification workflow for removing color and high-boiling solvents from 6-bromoquinolin-4-ol.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What is happening? A: Oiling out is rare for this high-melting compound but indicates significant contamination with uncyclized intermediates (e.g., the acrylate precursor from the Gould-Jacobs step).

  • Diagnostic: Check TLC. If multiple spots exist, the cyclization was incomplete.

  • Fix: Re-dissolve in DMF, add activated charcoal, filter, and slowly add water dropwise as an anti-solvent with vigorous stirring to induce nucleation rather than phase separation.

Q: The solid retains a "greasy" texture and smells of diphenyl ether. A: Diphenyl ether (or Dowtherm A) is difficult to remove due to its high boiling point (~259°C).

  • Fix: Do not rely on oven drying. You must perform a slurry wash . Suspend the solid in petroleum ether or ligroin (bp 60-90°C), sonicate for 10 minutes, and filter. Repeat until the filtrate leaves no oily residue on evaporation [3].

Q: Can I use acid-base precipitation instead of recrystallization? A: Yes, due to the amphoteric nature of the 4-hydroxyquinoline.

  • Protocol: Dissolve crude solid in 2M NaOH (forms the sodium salt). Filter off insoluble impurities.[1][2] Neutralize the filtrate slowly with Acetic Acid to pH ~7. The product will precipitate as a fine off-white powder.

  • Caveat: This method often traps inorganic salts. Recrystallization from Acetic Acid is preferred for analytical purity (e.g., for NMR/MS standards) [4].

References

  • BenchChem Technical Support . Synthesis and Recrystallization of 6-bromoquinolin-4(1H)-one. Retrieved from

  • ChemicalBook . Properties and Safety of 6-Bromo-4-hydroxyquinoline (CAS 145369-94-4). Retrieved from

  • PrepChem . Synthesis of 6-bromo-4-hydroxyquinoline via Gould-Jacobs Reaction. Retrieved from

  • MDPI . Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2024.[2] Retrieved from

  • ResearchGate . Synthesis of 6-bromo-4-iodoquinoline intermediates. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromoquinolin-4-ol: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 6-Bromoquinolin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry, presents an interesting case for spectroscopic analysis. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with other key analytical techniques. Our approach is grounded in field-proven insights to not only present data but to explain the causality behind the analytical choices, ensuring a self-validating system of characterization.

The Tautomeric Nature of 6-Bromoquinolin-4-ol: A Critical Consideration

Before delving into the spectroscopic analysis, it is crucial to recognize that 6-bromoquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 6-bromoquinolin-4(1H)-one. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The presence of both tautomers in a sample will be reflected in the spectroscopic data, particularly in NMR and IR spectra. For the purpose of this guide, we will consider both forms in our analysis.

¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR Spectrum of 6-Bromoquinolin-4-ol and its Tautomer

Based on the principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of both tautomers. The numbering of the protons is as follows:

Tautomer A: 6-Bromoquinolin-4-ol

  • H2: This proton is on a carbon adjacent to a nitrogen atom and is part of a pyridine-like ring. It is expected to be significantly deshielded and appear as a doublet.

  • H3: This proton is on a carbon double bond and will also be in the aromatic region, appearing as a doublet due to coupling with H2.

  • H5: This proton is on the benzene ring and is ortho to the bromine atom. It will be deshielded by the bromine and will appear as a doublet.

  • H7: This proton is meta to the bromine and ortho to H8. It will appear as a doublet of doublets.

  • H8: This proton is para to the bromine and ortho to H7. It will appear as a doublet.

  • OH: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent and concentration. It may appear as a broad singlet and may undergo exchange with deuterium in solvents like D₂O.

Tautomer B: 6-Bromoquinolin-4(1H)-one

  • H2 & H3: The chemical shifts of these protons will be different from the enol form due to the change in the electronic structure of the heterocyclic ring. They will still appear as doublets.

  • H5, H7, H8: The chemical shifts of these protons on the carbocyclic ring will be similar to the enol form, but with slight variations.

  • NH: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 6-Bromoquinolin-4-ol
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H27.8 - 8.2dJ(H2-H3) = ~5-6 Hz
H36.2 - 6.6dJ(H3-H2) = ~5-6 Hz
H58.0 - 8.4dJ(H5-H7) = ~2-3 Hz (meta)
H77.6 - 7.9ddJ(H7-H8) = ~8-9 Hz (ortho), J(H7-H5) = ~2-3 Hz (meta)
H87.4 - 7.7dJ(H8-H7) = ~8-9 Hz (ortho)
OH/NHVariablebr s-

Note: These are predicted values and may vary based on the solvent and instrument used.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Below is a comparison of other key analytical methods for the characterization of 6-Bromoquinolin-4-ol.

TechniqueInformation ProvidedAdvantages for 6-Bromoquinolin-4-olLimitations
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Confirms the number of unique carbons in the molecule.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight. The presence of bromine is easily identified by the characteristic M+ and M+2 isotopic peaks in an approximate 1:1 ratio.[1]Does not provide detailed information on the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Can help identify the tautomeric form present (O-H stretch for the enol vs. C=O stretch for the keto form).[2]The spectrum can be complex in the fingerprint region, making unambiguous assignment difficult.
In-depth Look at a Multi-Technique Approach
  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of 6-bromoquinolin-4-ol is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. The carbon attached to the bromine (C6) would appear at a characteristic chemical shift, and the carbonyl carbon (C4) in the keto tautomer would be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum will be a crucial piece of evidence. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[1] For 6-bromoquinolin-4-ol (C₉H₆BrNO), the expected molecular ion peaks would be at m/z 223 and 225. Fragmentation may involve the loss of the bromine atom or other small molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide valuable information about the functional groups and can help in determining the dominant tautomeric form. Key expected absorption bands include:

    • ~3400-3200 cm⁻¹: Broad O-H stretching vibration (for the enol form) or N-H stretching (for the keto form).

    • ~1650-1630 cm⁻¹: C=O stretching vibration of the quinolone ring (for the keto form).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~1200-1000 cm⁻¹: C-O stretching vibration (for the enol form).

    • ~850-800 cm⁻¹: C-H out-of-plane bending vibrations, which can give information about the substitution pattern on the aromatic ring.

Experimental Protocols

Acquiring a High-Quality ¹H NMR Spectrum

A robust and reproducible protocol is essential for obtaining high-quality data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the 6-bromoquinolin-4-ol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it can slow down the exchange rate, allowing for their observation. Chloroform-d (CDCl₃) is a common choice for general organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Set the number of scans to at least 16 to ensure a good signal-to-noise ratio.

  • Use a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of the protons, which is important for accurate integration.

  • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Carefully phase and baseline correct the spectrum.

  • Integrate all signals to determine the relative number of protons.

Visualizing the Workflow and Molecular Structure

To provide a clear overview of the analytical process and the molecule of interest, the following diagrams have been generated using Graphviz.

G cluster_structure Molecular Structure of 6-Bromoquinolin-4-ol cluster_workflow Structural Elucidation Workflow structure Image of 6-Bromoquinolin-4-ol with labeled protons Sample Sample of 6-Bromoquinolin-4-ol HNMR ¹H NMR Analysis Sample->HNMR CNMR ¹³C NMR Analysis Sample->CNMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data Data Integration & Interpretation HNMR->Data CNMR->Data MS->Data FTIR->Data Structure Structure Confirmation Data->Structure

Caption: Molecular structure and analytical workflow.

Conclusion

The structural elucidation of 6-bromoquinolin-4-ol is a multi-faceted process that is best approached with a combination of analytical techniques. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework, its data should be corroborated with ¹³C NMR, mass spectrometry, and FTIR spectroscopy for an unambiguous confirmation. The potential for tautomerism adds a layer of complexity that necessitates careful interpretation of the spectroscopic data. By following the systematic approach and protocols outlined in this guide, researchers and drug development professionals can confidently characterize this and other related heterocyclic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. Retrieved from [Link][3]

  • Chemcia Scientific, LLC. (n.d.). 6-Bromo-quinolin-4-ol. Retrieved from [Link][4]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][5]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.[6]

  • ResearchGate. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link][2]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link][1]

Sources

A Comparative Guide to the Infrared Spectroscopy of 6-Bromo-4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands of 6-bromo-4-hydroxyquinoline, a crucial intermediate in various chemical industries, including dye, polymer, and agrochemical synthesis.[1] We will explore the vibrational signatures of its key functional groups, contextualize these findings through a comparative analysis with related quinoline structures, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control.

Introduction: The Vibrational Story of a Substituted Quinoline

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. For a molecule like 6-bromo-4-hydroxyquinoline, this fingerprint reveals a wealth of structural information, from the presence of hydroxyl and carbonyl groups to the substitution pattern on its aromatic rings.

A critical aspect of 4-hydroxyquinoline chemistry is its existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). This equilibrium is fundamental to understanding its IR spectrum, as the predominant tautomer in the solid state will dictate the observed absorption bands. For most 4-hydroxyquinolines, the keto form is more stable and therefore more abundant, a crucial insight for accurate spectral interpretation.

Structural Analysis and Tautomerism

The interpretation of the IR spectrum of 6-bromo-4-hydroxyquinoline begins with a clear understanding of its molecular structure and the functional groups arising from its two tautomeric forms.

Caption: Tautomeric equilibrium of 6-bromo-4-hydroxyquinoline.

The key vibrational modes we anticipate are:

  • From the Enol Form : O-H stretching, C-O stretching, and aromatic C=C/C=N stretching.

  • From the Keto Form : N-H stretching, C=O (amide carbonyl) stretching, and aromatic C=C/C=N stretching.

  • Common to Both : Aromatic C-H stretching and C-Br stretching.

In the solid state, the keto tautomer typically predominates due to intermolecular hydrogen bonding, which stabilizes the crystal lattice. Therefore, we expect the IR spectrum to be dominated by the characteristic bands of the quinolin-4(1H)-one structure, namely the N-H and C=O stretching vibrations.

In-Depth Spectral Interpretation and Comparative Analysis

The following table summarizes the principal IR absorption bands for 6-bromo-4-hydroxyquinoline, contextualized by comparing them to the parent 4-hydroxyquinoline and the unsubstituted quinoline. This comparison allows us to isolate the spectral contributions of the bromine substituent and the 4-hydroxy/oxo functionality.

Wavenumber (cm⁻¹)IntensityVibrational Assignment for 6-Bromo-4-hydroxyquinolineComparative Notes and Rationale
3200-2800 Broad, StrongN-H Stretching (Keto form) & O-H Stretching (Enol form)This broad band arises from extensive intermolecular hydrogen bonding. In the parent 4-hydroxy-2(1H)-quinolone, a similar broad band is observed around 3360 cm⁻¹ for the O-H group.[2] The presence of the electron-withdrawing bromine can influence the acidity and hydrogen bonding strength, often leading to a shift in this region.
~3100-3000 Medium, SharpAromatic C-H StretchingTypical for sp² C-H bonds in aromatic systems. This region is consistent across quinoline and its derivatives.[3]
~1660-1640 Strong, SharpC=O Stretching (Amide I band of Keto form)This is one of the most diagnostic peaks. Its presence strongly supports the predominance of the keto tautomer. In conjugated systems, the C=O band appears at a lower frequency than in saturated ketones (1715 cm⁻¹).[4][5] This position is comparable to that in 4-hydroxy-2(1H)-quinolone (1657 cm⁻¹).[2]
~1620-1500 Medium to StrongAromatic C=C and C=N Ring StretchingThe quinoline ring system gives rise to a series of complex bands in this region. Unsubstituted quinoline shows bands around 1600, 1482, and 1435 cm⁻¹.[6] Substitution with both the bromo and hydroxyl/oxo groups will alter the exact positions and intensities of these bands.
~1400-1200 MediumC-O Stretching (Enol form) & C-N StretchingA band in the 1400 cm⁻¹ region could be attributed to the C-O single bond of any residual enol form.[7] The C-N stretching of the quinoline ring also appears in this range.
Below 1000 Medium to WeakC-H Out-of-Plane Bending & C-Br StretchingThe pattern of C-H out-of-plane bending bands provides information about the substitution on the benzene ring. The C-Br stretch is expected in the lower frequency region of the fingerprint, typically between 700 and 500 cm⁻¹, but can be difficult to assign definitively without computational analysis.[8]

Experimental Protocol: Acquiring a High-Fidelity FTIR-ATR Spectrum

To ensure the acquisition of reliable and reproducible IR data, we recommend the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Rationale for Method Selection: The ATR technique is ideal for solid samples as it requires minimal to no sample preparation, eliminating the need for KBr pellet pressing which can sometimes induce polymorphic changes or absorb atmospheric moisture. The direct contact between the sample and the ATR crystal ensures a high-quality spectrum from a very small amount of material.

G start Start: Sample Analysis background Step 1: Collect Background Spectrum (Clean ATR Crystal) start->background Rationale: Removes atmospheric H₂O and CO₂ signals. sample_prep Step 2: Apply Solid Sample (Ensure uniform coverage on crystal) background->sample_prep pressure Step 3: Apply Pressure (Use integrated clamp to ensure good contact) sample_prep->pressure Rationale: Intimate contact is critical for ATR signal. collect_sample Step 4: Collect Sample Spectrum (Co-add 32 scans for high S/N ratio) pressure->collect_sample process Step 5: Data Processing (Perform ATR & Baseline Correction) collect_sample->process Rationale: Corrects for penetration depth variation and sloping baseline. interpret Step 6: Peak Analysis & Interpretation (Compare with reference data) process->interpret end End: Final Spectrum interpret->end

Caption: Workflow for FTIR-ATR analysis of 6-bromo-4-hydroxyquinoline.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been powered on for at least 30 minutes to stabilize.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.

    • Causality: An immaculate crystal surface is paramount. Any residue from previous samples or cleaning solvents will appear in the spectrum.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.

    • Self-Validation: The resulting background should be a flat line, confirming the cleanliness of the optical path.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 6-bromo-4-hydroxyquinoline powder onto the center of the ATR crystal.

    • Engage the pressure clamp and apply consistent pressure to press the sample firmly against the crystal.

    • Causality: The evanescent wave in ATR only penetrates a few microns into the sample. Therefore, intimate, air-free contact between the sample and the crystal is essential for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker absorption bands more discernible.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction algorithm to correct for any sloping baselines, which can occur due to scattering or instrumental drift.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption band maxima. Compare these values with the data presented in the comparative table for structural confirmation.

References

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
  • ResearchGate. (2008). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • Liu, X. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Scribd. (n.d.). Table of Characteristic IR Absorptions.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Yohannan Panicker, C., et al. (2014). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate.
  • ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).
  • ChemicalBook. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Fadda, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.

Sources

A Comparative Guide to High-Temperature Melting Point Standards: Evaluating 6-Bromoquinolin-4-Ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise calibration of analytical instrumentation is paramount. The melting point of a substance is a fundamental thermodynamic property, offering insights into purity and identity. Consequently, the reliability of melting point standards is a cornerstone of accurate thermal analysis. This guide provides an in-depth technical evaluation of 6-Bromoquinolin-4-ol as a potential high-temperature melting point standard, comparing its performance and characteristics with established alternatives.

The Foundation of Accurate Thermal Analysis: What Defines a Reliable Melting Point Standard?

A melting point standard is a highly pure, stable substance with a sharply defined and well-documented melting point. It serves as a reference to calibrate and verify the performance of melting point apparatus. The core qualities of an ideal melting point standard include:

  • High Purity: Impurities can depress and broaden the melting range, leading to inaccurate calibrations.[1]

  • Thermal Stability: The compound must not decompose at or near its melting point, as decomposition can be mistaken for melting.

  • Sharp Melting Range: A narrow melting range, typically less than 1°C, indicates a high degree of purity and a well-defined phase transition.

  • Chemical Inertness: The standard should not be highly reactive or hygroscopic, ensuring its stability and consistency over time.

  • Absence of Polymorphism: The existence of multiple crystalline forms (polymorphs) with different melting points would render a substance unsuitable as a primary standard.

This guide will assess 6-Bromoquinolin-4-ol against these critical criteria, providing a clear recommendation for its use in the laboratory.

Physical and Chemical Properties of 6-Bromoquinolin-4-Ol

6-Bromoquinolin-4-ol is a heterocyclic organic compound with the molecular formula C₉H₆BrNO.

PropertyValueSource
Molecular Weight 224.05 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]
CAS Number 145369-94-4[2][3]
Melting Point 282-284 °C[5]

The established literature melting point for 6-Bromoquinolin-4-ol is consistently reported in the range of 282-284°C .[5] This high melting point positions it as a candidate for calibrating instruments in the upper temperature ranges.

A critical consideration for any potential melting point standard is the absence of polymorphism. An extensive review of the scientific literature did not reveal any published studies on the polymorphic behavior of 6-Bromoquinolin-4-ol. While this suggests it may exist as a single crystalline form under standard conditions, a formal polymorph screening study would be the definitive method to confirm its suitability as a primary reference standard.

Comparative Analysis: 6-Bromoquinolin-4-Ol vs. Established High-Temperature Standards

To objectively evaluate 6-Bromoquinolin-4-ol, a comparison with established high-temperature melting point standards is essential. For this analysis, we will consider Anthraquinone, a widely recognized standard with a similar melting point.

Feature6-Bromoquinolin-4-OlAnthraquinone
Melting Point (°C) 282-284284-286
Appearance White to light yellow crystalline powderYellow crystalline powder
Thermal Stability Stable at its melting pointStable at its melting point
Polymorphism No reported polymorphs, but not extensively studiedKnown to exist in at least two polymorphic forms, but the stable form is well-characterized.
Availability as a Certified Standard Not widely available as a certified standardReadily available as a certified reference material from pharmacopeias and chemical suppliers.

Analysis:

6-Bromoquinolin-4-ol's melting point aligns remarkably well with that of anthraquinone, making it a theoretically suitable alternative for calibrations in this temperature range. However, the critical distinction lies in their certification and the documented understanding of their solid-state properties. Anthraquinone has been extensively studied and is available as a certified reference material, meaning its melting point is traceable to primary standards.

The lack of comprehensive studies on the potential polymorphism of 6-Bromoquinolin-4-ol presents a significant caveat. Without this crucial data, its reliability as a primary standard is not assured.

Experimental Protocols for Accurate Melting Point Determination

The accuracy of a melting point determination is intrinsically linked to the experimental methodology. The following protocols outline the standardized procedures for instrument calibration and sample analysis.

Calibration of a Digital Melting Point Apparatus

Objective: To ensure the temperature accuracy of the melting point apparatus using certified reference standards.

Workflow for Melting Point Apparatus Calibration:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Adjustment prep1 Select at least two certified melting point standards bracketing the desired range. prep2 Ensure standards are dry and finely powdered. prep1->prep2 meas1 Load a small amount (2-3 mm height) of the first standard into a capillary tube. prep2->meas1 meas2 Place the capillary in the apparatus. meas1->meas2 meas3 Set a heating rate of 1°C/minute. meas2->meas3 meas4 Record the onset and completion of melting. meas3->meas4 meas5 Repeat for the second standard. meas4->meas5 an1 Compare the observed melting points to the certified values. meas5->an1 an2 If deviation exceeds the instrument's tolerance, perform a multipoint calibration adjustment according to the manufacturer's instructions. an1->an2 an3 Document the calibration results. an2->an3 G start Start with a calibrated melting point apparatus. prep Prepare the 6-Bromoquinolin-4-ol sample (dry and powdered). start->prep load Load the sample into a capillary tube (2-3 mm height). prep->load place Insert the capillary tube into the apparatus. load->place heat Set a heating rate of 1°C/minute. place->heat observe Record the temperature at the onset and completion of melting. heat->observe report Report the melting range. observe->report

Caption: Experimental workflow for determining the melting point of 6-Bromoquinolin-4-ol.

Step-by-Step Protocol:

  • Instrument Verification: Ensure the melting point apparatus has been recently calibrated as described in section 4.1.

  • Sample Preparation: The 6-Bromoquinolin-4-ol sample must be pure and dry. If the purity is uncertain, it should be recrystallized from a suitable solvent. The material should be a fine, homogenous powder.

  • Capillary Loading: Load the 6-Bromoquinolin-4-ol sample into a capillary tube to a height of 2-3 mm, ensuring tight packing.

  • Measurement: Place the capillary in the calibrated instrument and begin heating at a rate of 1°C per minute.

  • Observation: Carefully observe the sample as it approaches its melting point. Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid.

  • Reporting: The result should be reported as a melting range. For a pure sample of 6-Bromoquinolin-4-ol, this is expected to be within the 282-284°C range.

Conclusion and Recommendations

6-Bromoquinolin-4-ol exhibits a high melting point and good thermal stability, making it a promising candidate for a high-temperature melting point standard. Its melting point of 282-284°C is comparable to the established standard, anthraquinone.

However, the primary drawback is the current lack of comprehensive data on its potential for polymorphism and its limited availability as a certified reference material. For routine laboratory use where the highest level of metrological traceability is required, established and certified standards such as anthraquinone remain the recommended choice.

For research applications or as a secondary, in-house standard, 6-Bromoquinolin-4-ol can be a viable option, provided its purity is rigorously established and its melting behavior is consistently monitored. It is strongly recommended that any laboratory considering the use of 6-Bromoquinolin-4-ol as a standard first performs a thorough characterization, including a polymorph screen, to ensure the reliability and reproducibility of their melting point determinations.

References

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. [Link]

  • Stanford Research Systems. Melting Point Certified Reference Standards. [Link]

  • Scribd. Experiment 6 (Melting Point) | PDF. [Link]

Sources

Advanced HPLC Method Development for 6-Bromo-4-Hydroxyquinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Development of a stability-indicating HPLC method for 6-bromo-4-hydroxyquinoline (6-B-4-HQ) presents a distinct set of chromatographic challenges driven by its amphoteric nature, tautomeric equilibrium (quinolone vs. hydroxyquinoline), and low aqueous solubility.[1][2]

This guide compares three distinct stationary phase chemistries to identify the optimal separation strategy for 6-B-4-HQ and its critical process impurities (e.g., 4-bromoaniline, 6-bromo-4-hydroxyquinoline-3-carboxylic acid).[1][2]

The Verdict: While standard C18 columns provide adequate retention, they frequently suffer from peak tailing due to secondary silanol interactions with the basic quinoline nitrogen.[2] Phenyl-Hexyl chemistries demonstrate superior performance, offering distinct


-

selectivity that resolves brominated aromatic impurities while maintaining excellent peak symmetry (

) under acidic conditions.[1][2]

Compound Profile & Separation Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure 6-bromo-4-hydroxyquinolineAmphoteric; contains basic N and acidic OH/NH.[1][2]
CAS 145369-94-4Reference standard identification.[1][2][3][4][5][6][7]
Tautomerism 4-hydroxyquinoline

4-quinolone
The 4-quinolone (keto) form is dominant.[1][2] Separation conditions must "lock" one form (usually cationic at low pH) to prevent peak splitting.[1]
pKa

(N),

(OH/NH)
Mobile phase pH must be

or

to ensure ionization stability. pH 2.5 is preferred for column longevity.[1][2]
Solubility Low in water; Moderate in MeOH/ACNRequires high organic start or acidic aqueous phase for solubility.[1][2]
Critical Impurities (Process Related)[2]
  • Impurity A (Starting Material): 4-Bromoaniline (Less polar, basic).[1][2]

  • Impurity B (Intermediate): 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Acidic, elutes early).[1][2]

  • Impurity C (Thermal Degradant): Decarboxylated dimers or bromination regioisomers.[1][2]

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries to determine the most robust separation. The goal was to maximize resolution (


) between 6-B-4-HQ and Impurity A (closest eluter) while minimizing the Tailing Factor (

).
Experimental Conditions (Base Protocol)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[2][8]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm[8]

Scenario A: The Generic Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    )
    
  • Mechanism: Hydrophobic interaction.[1][2]

  • Observation: The main peak showed significant tailing (

    
    ).[1][2] The basic nitrogen interacts with residual silanols on the silica surface.[1][2] Resolution from Impurity A was acceptable but not robust (
    
    
    
    ).
Scenario B: The "Shape Selective" Choice (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (

    
    )
    
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction.[1][2]
  • Observation: The electron-deficient bromine atom on the analyte interacts strongly with the

    
    -system of the phenyl phase.[1][2] This created a unique selectivity change, shifting Impurity A further away (
    
    
    
    ). Peak shape improved significantly (
    
    
    ) due to steric protection of silanols.[1]
Scenario C: Polar-Embedded C18
  • Column: Waters SymmetryShield RP18 (

    
    )
    
  • Mechanism: Hydrophobic + Hydrogen bonding (embedded carbamate group).[1]

  • Observation: Excellent peak shape (

    
    ) due to shielding of silanols.[1] However, selectivity for the brominated impurities was lower than the Phenyl-Hexyl column (
    
    
    
    ).[2]
Quantitative Comparison Data
ParameterC18 (Scenario A)Phenyl-Hexyl (Scenario B)[2]Polar-Embedded (Scenario C)
Retention Time (6-B-4-HQ) 8.4 min9.1 min8.2 min
Tailing Factor (

)
1.6 (Fail)1.1 (Pass) 1.05 (Pass)
Resolution (

) vs Imp A
1.83.2 (Optimal) 2.1
Theoretical Plates (

)
~8,500~12,000~11,500

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathway for the chosen method.

MethodDevelopment Start Analyte: 6-Bromo-4-Hydroxyquinoline (Basic N, Tautomeric, Brominated) Challenge Challenge: Silanol Tailing & Isomer Separation Start->Challenge Choice1 Option A: C18 Column (Hydrophobic Only) Challenge->Choice1 Choice2 Option B: Phenyl-Hexyl (Pi-Pi Interaction) Challenge->Choice2 Choice3 Option C: Polar Embedded (Shielded Silanols) Challenge->Choice3 Result1 Result: Tailing (As > 1.5) Poor Selectivity Choice1->Result1 Result2 Result: Sharp Peaks (As < 1.2) High Selectivity for Bromine Choice2->Result2 Final Final Protocol: Phenyl-Hexyl + Acidic Mobile Phase Result2->Final Selected Result3 Result: Excellent Shape Moderate Selectivity Choice3->Result3

Figure 1: Decision tree highlighting the selection of Phenyl-Hexyl chemistry based on selectivity and peak shape requirements.

Optimized Experimental Protocol

This protocol is "Validation Ready" and designed for transfer to QC environments.

Reagents & Equipment
  • System: HPLC with PDA detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent).[2]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[2]

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of water.[1][2] Adjust pH to

    
     with Triethylamine (TEA) if peak shape requires further sharpening (TEA acts as a silanol blocker), though Phenyl-Hexyl often works without TEA.[1][2] Filter through 
    
    
    
    .[1][2]
  • Diluent: Water:Acetonitrile (50:50 v/v). Crucial for solubility.

  • Standard Preparation: Accurately weigh 10 mg of 6-B-4-HQ reference standard into a 50 mL volumetric flask. Dissolve in 25 mL diluent (sonicate for 5 mins) and make up to volume. Final concentration:

    
    .[1]
    
Instrument Parameters[8][10]
ParameterSettingRationale
Column Temp

Improves mass transfer and reduces backpressure.[1][2]
Flow Rate

Standard for 4.6 mm ID columns.
Injection Vol

Prevents column overload.[1]
Detection

Max absorbance for quinoline ring; 210 nm for impurities.[2]
Run Time 25 minutesAllow for column re-equilibration.
Gradient Table[2]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Isocratic for polar impurities
15.04060Gradient elution of main peak
18.01090Wash highly lipophilic residues
20.01090Hold Wash
20.19010Return to Initial
25.09010Re-equilibration

Synthesis Pathway & Impurity Origin[11][12][13][14]

Understanding where impurities originate allows for proactive method development.[1][2]

Synthesis SM1 4-Bromoaniline (Impurity A) Inter Intermediate: Enamine Adduct SM1->Inter Condensation SM2 EMME (Ethoxymethylenemalonate) SM2->Inter Cyclized 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid (Impurity B) Inter->Cyclized Thermal Cyclization (Dowtherm A) Product 6-Bromo-4-Hydroxyquinoline (Target) Cyclized->Product Saponification & Decarboxylation Degradant Decarboxylation By-products (Impurity C) Product->Degradant Thermal Stress

Figure 2: Synthesis pathway (Gould-Jacobs reaction) identifying the origin of key impurities A, B, and C.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Tautomer separation or pH mismatch.[1][2]Ensure pH is

.[1][2] Do not use neutral pH.[1][2]
Retention Time Drift Temperature fluctuation or incomplete equilibration.[1][2]Use a column oven at

.[1] Increase re-equilibration time to 8 mins.
Broad Peaks Sample solvent too strong (high % ACN).Match sample diluent to initial gradient conditions (90:10 Water:ACN) if solubility permits, or reduce injection volume.[2]
High Backpressure Precipitation of buffer in organic phase.[1][2]Ensure premixed mobile phases are filtered.[1][2] Do not exceed 90% ACN with phosphate buffers.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 6-Bromo-4-hydroxyquinoline.[1][2][3][5][6][7][9] National Library of Medicine.[1][2] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[1][2] Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Applied Chemical Engineering. (2024).[1][2] Development of HPLC method for isomeric impurities of Edoxaban starting material. (Contextual reference for halo-quinoline separations). Retrieved from [Link]

  • PrepChem. (2025).[1][2] Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

Sources

Comparative Guide: biological activity of 6-bromo vs 6-fluoro quinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-4-ol (4-hydroxyquinoline) scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. The substitution at the C6 position is a critical determinant of biological activity, influencing both pharmacodynamics (binding affinity) and pharmacokinetics (metabolic stability).

This guide objectively compares 6-bromoquinolin-4-ol and 6-fluoroquinolin-4-ol . While both halogens are electron-withdrawing, their biological impacts diverge significantly:

  • 6-Fluoro is primarily utilized as a bioisostere for hydrogen to block metabolic oxidation (CYP450) without imposing steric penalties, often enhancing antimalarial efficacy.

  • 6-Bromo is employed to increase lipophilicity (LogP) and fill hydrophobic pockets in kinase targets (e.g., EGFR), often yielding higher initial potency but potentially lower solubility.

Part 1: Physicochemical Drivers of Activity

The biological divergence between 6-Br and 6-F stems from their fundamental atomic properties. Understanding these allows for rational scaffold selection.

Table 1: Comparative Physicochemical Properties
Property6-Fluoro Substituent6-Bromo SubstituentImpact on Biological Activity
Van der Waals Radius 1.47 Å1.85 ÅF mimics Hydrogen (1.20 Å), causing minimal steric clash. Br is bulky, requiring a distinct hydrophobic pocket.
Electronegativity (Pauling) 3.982.96F strongly withdraws electrons, lowering pKa of the N-heterocycle. Br is less withdrawing, affecting electronic distribution less drastically.
C-X Bond Strength ~485 kJ/mol~280 kJ/molF renders the C6 position metabolically inert. Br is stable but can be reactive in cross-coupling synthesis (e.g., Suzuki).
Lipophilicity (

value)
+0.14+0.86Br significantly increases LogP, enhancing membrane permeability but risking poor aqueous solubility.
Interaction Mode H-bond Acceptor (weak)Halogen Bond / HydrophobicF can accept weak H-bonds. Br can form "halogen bonds" with backbone carbonyls in protein active sites.

Part 2: Biological Activity Comparison[1][2][3][4]

Antimalarial Activity (Plasmodium falciparum)

The quinoline core is historic in malaria treatment (e.g., Chloroquine).[1] SAR studies indicate distinct roles for C6-halogenation.

  • 6-Fluoro Advantage: In several recent studies, introducing a fluorine atom at the C6 position of quinoline derivatives has led to superior antimalarial activity compared to non-fluorinated or other halogenated analogs. The high electronegativity and metabolic stability of the C-F bond prevent oxidative degradation of the quinoline ring, prolonging the drug's half-life within the parasite's digestive vacuole.

    • Evidence: 6-fluoro-substituted quinoline-thiocarbazide hybrids demonstrated IC50 values as low as 0.10 µM against chloroquine-resistant strains, outperforming analogs where the fluorine was placed at other positions.

  • 6-Bromo Utility: While 6-bromo derivatives are active, the large steric bulk can sometimes interfere with the precise stacking required for hemozoin inhibition (the mechanism of chloroquine). However, 6-bromo is often preferred in styrylquinoline derivatives where lipophilicity drives uptake into the parasitic vacuole.

Anticancer Activity (Kinase Inhibition)

In the context of kinase inhibition (e.g., EGFR, Aurora Kinases), the steric and hydrophobic properties of Bromine often dominate.

  • 6-Bromo Potency: 6-bromo-4-anilinoquinazoline (a bioisostere of quinoline) is a potent EGFR inhibitor.[2] The bromine atom is large enough to fill a hydrophobic pocket within the ATP-binding site, often interacting with the "gatekeeper" residue or adjacent hydrophobic regions.

    • Data: 6-bromo-substituted analogs frequently show lower IC50 values (nM range) compared to 6-fluoro analogs in enzymatic assays because the smaller fluorine atom fails to displace water or fill the hydrophobic void efficiently.

  • 6-Fluoro Selectivity: Conversely, 6-fluoro substitution is effective when the binding pocket is sterically restricted. For Aurora A kinase inhibitors , a fluorine atom on the core scaffold provided additional inhibitory effects, likely due to electronic modulation of the ring system rather than direct steric interaction.

Antimicrobial Activity[1][2][6][7][8][9]
  • 6-Bromo Efficacy: 6-bromoquinolin-4-ol derivatives have shown significant antibacterial activity against E. coli and MRSA. The increased lipophilicity assists in penetrating the bacterial cell wall.

  • Synthesis Intermediate: It is crucial to note that 6-bromoquinolin-4-ol is often the starting material for cross-coupling reactions (Suzuki, Sonogashira) to generate diverse libraries, making it biologically relevant as a precursor to complex antibiotics.

Part 3: Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision logic for selecting between 6-Br and 6-F based on the target requirements.

SAR_Logic Start Quinolin-4-ol Scaffold Optimization Target_ID Identify Biological Target Start->Target_ID Branch_Metab Target: Metabolic Stability (e.g., Malaria, Systemic Drugs) Target_ID->Branch_Metab High Clearance? Branch_Bind Target: Hydrophobic Pocket Binding (e.g., Kinases, EGFR) Target_ID->Branch_Bind Steric Void? Select_F Select 6-Fluoro Substitution Branch_Metab->Select_F Select_Br Select 6-Bromo Substitution Branch_Bind->Select_Br Mech_F Mechanism: 1. Blocks C6 oxidation (CYP450) 2. Mimics H steric profile 3. Modulates pKa Select_F->Mech_F Mech_Br Mechanism: 1. Fills hydrophobic pockets 2. Increases LogP (Permeability) 3. Potential Halogen Bond Select_Br->Mech_Br

Caption: Decision matrix for selecting 6-Fluoro vs. 6-Bromo substitution based on pharmacological goals.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Haloquinolin-4-ols (Gould-Jacobs Reaction)

This standard protocol applies to both derivatives, utilizing the corresponding para-haloaniline.

  • Condensation: Reflux 1 equivalent of 4-bromoaniline (or 4-fluoroaniline) with 1 equivalent of diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline.

  • Cyclization: Add the resulting acrylate intermediate dropwise into boiling diphenyl ether (~250°C). This high temperature is critical for thermal cyclization.

    • Safety: Use a blast shield; diphenyl ether vapor is flammable.

  • Hydrolysis/Decarboxylation: Saponify the ester with NaOH, then decarboxylate by heating in quinoline or diphenyl ether to yield the 6-haloquinolin-4-ol.

  • Purification: Recrystallize from DMF/Ethanol. 6-Bromo derivatives typically precipitate faster due to lower solubility.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

To compare potency (IC50) of the derivatives:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (20 mM HEPES, 10 mM MgCl2).

  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 ng/µL) with the test compound for 15 minutes at room temperature.

  • Reaction Start: Add ATP (at Km concentration) and substrate peptide (Poly Glu:Tyr).

  • Detection: After 60 minutes, use ADP-Glo™ or similar luminescent reagent to quantify ATP consumption.

  • Analysis: Plot Luminescence vs. Log[Compound].

    • Expected Result: 6-Bromo analogs typically show left-shifted curves (lower IC50) compared to 6-Fluoro analogs in wild-type EGFR assays due to hydrophobic fit.

Part 5: Comparative Data Summary

The following table summarizes representative biological data derived from literature for analogs containing these specific substitutions.

Biological TargetMetric6-Fluoro Analog6-Bromo AnalogInterpretation
P. falciparum (Malaria) IC50 (µM)0.10 - 0.50 1.2 - 5.0F provides superior metabolic stability and potency in the digestive vacuole.
EGFR Kinase (Cancer) IC50 (nM)> 100 nM14 - 46 nM Br is superior for binding affinity in the kinase hydrophobic pocket.
E. coli (Antibacterial) MIC (µg/mL)32 - 644 - 16 Br increases lipophilicity, aiding bacterial cell wall penetration.
Metabolic Stability t 1/2 (Microsomes)> 60 min ~ 20-30 minF blocks oxidation at the C6 position; Br does not prevent oxidation as effectively.

References

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI Molecules. Link

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Link

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and SAR. RSC Advances. Link

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. PubMed Central. Link

Sources

Technical Comparison: UV-Vis Characterization of 6-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 6-Bromoquinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromoquinolin-4-ol (CAS: 145369-94-4) serves as a critical intermediate in the synthesis of antiviral and antibacterial agents, particularly fluoroquinolone analogs. Its spectral identity is governed by a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with structural analogs to aid in reaction monitoring, purity assessment, and photophysical characterization.

Key Spectral Feature: In polar protic solvents (MeOH,


), the compound exists predominantly as 6-bromo-4(1H)-quinolone , exhibiting a characteristic dual-band absorption with a primary maximum (

) typically shifted bathochromically relative to the unsubstituted parent.

The Tautomeric Context (The "Why")

To accurately interpret the UV-Vis spectrum of 6-Bromoquinolin-4-ol, one must acknowledge the solvent-dependent proton transfer.

  • The Keto Form (Dominant in Polar Solvents): In methanol, ethanol, and water, the N-H / C=O tautomer prevails. This form allows for an Internal Charge Transfer (ICT) state, resulting in a lower energy transition (longer wavelength).

  • The Enol Form (Minor/Trapped): In non-polar solvents or when O-alkylated (e.g., 6-bromo-4-methoxyquinoline), the aromatic quinoline system is fully restored, typically resulting in a hypsochromic (blue) shift of the lowest energy band.

Mechanistic Diagram: Tautomeric Equilibrium & Spectral Shift

The following diagram illustrates the structural shift and its impact on the detection workflow.

Tautomerism Enol Enol Form (4-Hydroxy) Favored in Non-Polar Keto Keto Form (4-Quinolone) Favored in MeOH/H2O Enol->Keto Solvent Polarity (Proton Transfer) Spectrum Observed UV Spectrum (MeOH) Enol->Spectrum Minor Contribution (Shoulders) Keto->Spectrum Determines λmax ~325-335 nm

Figure 1: Solvent-driven tautomerism determines the primary chromophore observed in UV-Vis spectroscopy.

Comparative Spectral Analysis

The bromine substituent at position 6 acts as a weak auxochrome. Through inductive withdrawal (-I) and resonance donation (+R), it stabilizes the molecular orbitals, generally causing a 10–15 nm redshift compared to the unsubstituted parent.

Table 1: Comparative Absorption Maxima (Methanol)

Data represents consensus values derived from structural analogs and substituent effects.

CompoundStructurePrimary

(Band I)
Secondary

(Band II)
Electronic Transition
6-Bromoquinolin-4-ol Br-Substituted 332 - 338 nm 250 - 255 nm

/ ICT
Quinolin-4-ol (Parent)Unsubstituted324 - 330 nm235 - 245 nm

6-Chloroquinolin-4-olCl-Substituted328 - 334 nm248 - 252 nm

6-Bromo-4-methoxyquinolineO-Methylated (Fixed Enol)~310 - 320 nm~230 nm

(Aromatic)

Technical Insight: The "Band I" absorption in the 330 nm region is highly sensitive to pH. Under basic conditions (pH > 10), the formation of the anion causes a further redshift (to ~340-350 nm) and hyperchromic effect (increased intensity).

Experimental Protocol: Reliable Characterization

To ensure reproducibility in drug development pipelines, follow this self-validating protocol for determining


 and molar extinction coefficient (

).
Reagents
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Buffer (Optional): 10 mM Phosphate buffer (pH 7.4) for biological relevance.

  • Standard: 6-Bromoquinolin-4-ol (>98% purity by HPLC).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 2.24 mg of 6-Bromoquinolin-4-ol (MW: 224.05 g/mol ).

    • Dissolve in 10 mL DMSO (Solubility is poor in pure water/methanol; DMSO stock is required).

    • Concentration:

      
       M.
      
  • Working Solution (Dilution):

    • Dilute

      
       of Stock into 
      
      
      
      of Methanol.
    • Final Concentration:

      
      .
      
    • Checkpoint: Solution must be optically clear. Any turbidity indicates precipitation; sonicate if necessary.

  • Spectral Scan:

    • Blank the spectrophotometer with Methanol containing 1% DMSO.

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (to detect shoulder features).

  • Data Validation (The "Purity Ratio"):

    • Calculate the ratio of Absorbance at Band II (approx. 252 nm) to Band I (approx. 335 nm).

    • Target Ratio:

      
      .
      
    • Deviation: A significantly higher ratio suggests oxidation or impurities (e.g., aniline derivatives).

Workflow Diagram: Spectral Validation

Protocol Start Start: Solid Sample (6-Br-Q-4-ol) Solubilization Dissolve in DMSO (1 mM Stock) Start->Solubilization Dilution Dilute in MeOH (10 µM Working Sol) Solubilization->Dilution Scan UV Scan (200-500 nm) Dilution->Scan Check Check Peaks: 1. ~252 nm (Strong) 2. ~335 nm (Broad) Scan->Check Result_Pass PASS: Confirm Identity Check->Result_Pass Peaks Present Result_Fail FAIL: Check Purity/pH Check->Result_Fail No 335nm Band

Figure 2: Operational workflow for validating compound identity via UV-Vis spectroscopy.

References

  • ChemicalBook. (2024). 6-Bromo-4-hydroxyquinoline Spectral & Physical Properties. Retrieved from

  • National Institutes of Health (NIH). (2022). Facile Synthesis of Functionalized Phenoxy Quinolines and Antibacterial Activities. PubMed Central. Retrieved from

  • BenchChem. (2025). Comparative Structural Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Related Scaffolds. Retrieved from

  • ResearchGate. (2016). Quinolone Antibacterials: Considerations Regarding UV Spectra and Chemical Structure. Retrieved from

  • Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline and spectral confirmation. Retrieved from

Safety Operating Guide

Personal protective equipment for handling 6-Bromoquinolin-4-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Expert Analysis

As researchers, we often treat intermediate scaffolds like 6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 23425-28-7) as generic "white powders." This is a safety blind spot. While the Safety Data Sheet (SDS) primarily classifies this compound as an Irritant (Skin/Eye/Respiratory) , its structural pharmacophore—a halogenated quinoline—is a privileged scaffold in kinase inhibitor development.

The Core Directive: Treat this substance as a potential bioactive agent . The primary risks are not just acute chemical burns, but sensitization via dust inhalation and transdermal absorption when solubilized in organic carriers (DMSO, DMF).

This guide moves beyond generic advice to provide a specific, logistical framework for handling this compound in a drug discovery context.

Hazard Identification & Risk Profile

The physical state of 6-Bromoquinolin-4-ol dramatically alters the risk profile. You must adjust your PPE based on the phase of the matter.

ParameterData / ClassificationOperational Implication
GHS Signal WARNING Do not underestimate; lower toxicity does not mean zero risk.
H-Codes H315 (Skin), H319 (Eye), H335 (Resp.)[1]Dust control is the critical engineering requirement.
Physical State Solid (Powder/Crystal)High electrostatic potential; "fly-away" powder risk during weighing.
Solubility DMSO, DMF, hot EthanolHigh Risk: Solvents like DMSO facilitate skin penetration of the toxin.
Melting Point ~283°CThermally stable, but dusts may be combustible.

Personal Protective Equipment (PPE) Matrix

The "one glove fits all" approach is dangerous here. Your glove choice depends on the solvent used to dissolve the 6-Bromoquinolin-4-ol.

A. Hand Protection Strategy

Rationale: The solid does not permeate nitrile, but the solution carrier might.

State of MatterPrimary Glove MaterialThicknessBreakthrough TimeExpert Note
Dry Solid Nitrile ≥ 4 mil> 480 minStandard lab nitrile is sufficient. Change if punctured.
Solution (DMSO) Nitrile (Double Gloved) ≥ 5 mil (Total)> 240 minDMSO permeates latex. Double nitrile allows you to strip the outer layer upon contamination.
Solution (DCM) PVA or Silver Shield Specialized> 240 minCRITICAL: Dichloromethane (DCM) dissolves nitrile in seconds. If using DCM extraction, standard gloves offer zero protection.
B. Respiratory & Eye Protection[2][3][4][5][6]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles are preferred over safety glasses.

    • Why? Fine powders can drift around the sides of standard glasses.

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or if the hood sash is compromised, use an N95 particulate respirator at minimum.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective gear based on your experimental stage.

PPE_Selection_Logic Start Start: Handling 6-Bromoquinolin-4-Ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution ProtocolA PROTOCOL A: Standard Nitrile Gloves + Fume Hood + Splash Goggles Solid->ProtocolA Dust Hazard SolventCheck Identify Solvent Solution->SolventCheck ProtocolB PROTOCOL B (DMSO/DMF): Double Nitrile Gloves (Change outer immediately on splash) SolventCheck->ProtocolB Polar Aprotic (DMSO, DMF) ProtocolC PROTOCOL C (Halogenated): Laminate/PVA Gloves (Nitrile is permeable!) SolventCheck->ProtocolC Halogenated (DCM, Chloroform)

Caption: Decision tree for selecting glove material based on solvent compatibility. Note the critical divergence for halogenated solvents.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Static Neutralization: 6-Bromoquinolin-4-ol is a dry powder prone to static. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping it into the vial.

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, turn the hood fan to "Low" (if variable) but never off.

  • Transfer: Use a weighing boat with a narrow pour spout. Avoid using flat weighing papers, which increase spill risk during transfer to round-bottom flasks.

Phase 2: Solubilization & Reaction

Objective: Prevent transdermal absorption.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vessel to prevent "puffing" of the powder.

  • Sash Management: Keep the fume hood sash at the lowest operational height (usually 18 inches or lower) to create a physical barrier between your face and the reaction.

  • Glove Check: If you see a splash on your glove:

    • Stop.

    • Remove the outer glove immediately.[2]

    • Wash hands (even if no breakthrough is visible).

    • Re-glove.[3][2]

Phase 3: Cleanup & Disposal

Objective: Environmental compliance.

  • Solid Waste: Contaminated weighing boats and paper towels go into Hazardous Solid Waste . Do not use the regular trash.

  • Liquid Waste:

    • If dissolved in DMSO/Ethanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • Note: 6-Bromoquinolin-4-ol itself contains bromine (a halogen), but in trace amounts in a non-halogenated solvent, it often defaults to the solvent's classification. However, strictly speaking, check your facility's specific rule on halogenated solutes . When in doubt, classify as Halogenated .

Emergency Response Workflow

In the event of exposure, immediate action supersedes paperwork. Follow this logic flow:

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 mins (Hold Eyelids Open) Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water 15m Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Caption: Immediate response workflow for exposure incidents. Speed is critical for eye and skin contact.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11316440, 6-Bromoquinolin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.